UCT943
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOFGCMPKAWHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UCT943: A Deep Dive into its Mechanism of Action Against Plasmodium falciparum
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the preclinical antimalarial candidate UCT943, focusing on its mechanism of action in Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a next-generation 2-aminopyrazine (B29847) derivative, has demonstrated significant improvements in potency and pharmaceutical properties over its predecessor, MMV048. This document collates key data, outlines experimental methodologies, and visualizes the pathways and processes involved in its antimalarial activity.
Core Mechanism of Action: Inhibition of Phosphatidylinositol 4-Kinase (PI4K)
This compound exerts its potent antimalarial effect by targeting and inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3][4][5][6] This enzyme is crucial for the parasite's intracellular development and is active across multiple stages of its life cycle.[7] The inhibition of PfPI4K disrupts essential cellular processes within the parasite, ultimately leading to its death. Resistance studies have confirmed that mutations in the pfpi4k gene are associated with a decrease in sensitivity to this compound, providing strong evidence for its mode of action.[5]
The molecular structure of this compound, an evolution from the 2-aminopyridine (B139424) scaffold of MMV048, confers enhanced solubility and potency.[2][7] This improved profile suggests the potential for a lower required dosage and a more straightforward formulation in a clinical setting.[7]
Quantitative Analysis of this compound's Antimalarial Activity
The following tables summarize the in vitro and in vivo efficacy of this compound against Plasmodium species.
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Strain | IC50 (nM) | Reference Compound (MMV048) IC50 (nM) | Fold Improvement |
| NF54 (drug-sensitive) | 5.4 | ~27-32.4 | 5-6x |
| K1 (multidrug-resistant) | 4.7 | ~23.5-28.2 | 5-6x |
| Dd2 (parental) | 2.2 | Not specified | Not applicable |
| Dd2 (MMV048-resistant) | 14 | Not specified | 6-fold shift |
Data compiled from Brunschwig et al., 2018.[2][5][8]
Table 2: Activity of this compound across the Plasmodium Life Cycle
| Parasite Stage | Species | Assay | IC50 (nM) | Reference Compound (MMV048) IC50 (nM) |
| Asexual Blood Stages | P. falciparum | Proliferation | 4.7 - 5.4 | 23.5 - 32.4 |
| Early-stage Gametocytes | P. falciparum | Viability | 134 | >1000 |
| Late-stage Gametocytes | P. falciparum | Viability | 66 | 330 |
| Dual Gamete Formation | P. falciparum | Inhibition | ~80 | Not specified |
| Liver Stage Schizonts | P. berghei | Prophylactic | 0.92 | Not specified |
| Liver Stage Schizonts | P. vivax | Prophylactic | <100 | Not specified |
| Liver Stage Hypnozoites | P. vivax | Prophylactic | <100 | Not specified |
Data compiled from Brunschwig et al., 2018.[2][8]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Plasmodium Species | Dosing Regimen | ED90 (mg/kg) |
| Swiss Albino | P. berghei | 4-day oral | 1.0 |
| NOD-scid IL-2Rγnull | P. falciparum | 4-day oral | 0.25 |
Data compiled from Brunschwig et al., 2018.[9]
Table 4: Selectivity and Cytotoxicity Profile of this compound
| Target/Cell Line | Species | Assay | IC50/CC50 (µM) | Selectivity Index (vs. PfNF54) |
| PfPI4K | P. falciparum | Enzymatic | 0.023 (PvPI4K) | Not applicable |
| PI4Kβ | Human | Enzymatic | 5.4 | >200-fold |
| L6 cells | Rat Myoblast | Cytotoxicity | 12 | ~2222 |
| CHO cells | Chinese Hamster Ovary | Cytotoxicity | 17 | ~3148 |
| Vero cells | Monkey Kidney | Cytotoxicity | 113 | ~20926 |
| HepG2 cells | Human Liver | Cytotoxicity | 13 | ~2407 |
Data compiled from Brunschwig et al., 2018 and MedChemExpress product page.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro Asexual Blood Stage Proliferation Assay
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Setup: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2.5%. The parasite suspension is added to 96-well plates containing the pre-diluted compound.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions.
-
Quantification of Parasite Growth: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. Lysis buffer containing SYBR Green I is added to the plates, and after incubation, fluorescence is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Gametocyte Viability and Transmission-Blocking Assays
-
Gametocyte Culture: Mature P. falciparum gametocytes (Stage V) are produced in vitro over a period of 14-17 days.
-
Drug Treatment: Mature gametocytes are exposed to serial dilutions of this compound for 48 hours.
-
Viability Assessment: Gametocyte viability is assessed using a parasite lactate (B86563) dehydrogenase (pLDH) assay.
-
Dual Gamete Formation Assay (DGFA): To assess transmission-blocking activity, mature gametocytes are treated with this compound for 24 hours. Gametogenesis is then induced by a temperature drop and the addition of xanthurenic acid. The number of exflagellating male gametes is counted under a microscope.
-
Data Analysis: IC50 values are determined from the dose-response curves.
In Vivo Efficacy in Mouse Models
-
P. berghei Mouse Model: Swiss Albino mice are infected intravenously with P. berghei-infected red blood cells. Treatment with this compound (administered orally) is initiated 24 hours post-infection and continues for four consecutive days. Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
P. falciparum Humanized Mouse Model: NOD-scid IL-2Rγnull mice are engrafted with human erythrocytes. The mice are then infected with P. falciparum. Treatment and monitoring of parasitemia follow a similar protocol to the P. berghei model.
-
Data Analysis: The 90% effective dose (ED90) is calculated based on the reduction in parasitemia compared to a vehicle-treated control group.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.
Caption: this compound inhibits PfPI4K, blocking PI4P production and disrupting parasite growth.
Caption: Preclinical evaluation workflow for the antimalarial candidate this compound.
Conclusion
This compound is a potent, next-generation PfPI4K inhibitor with a promising preclinical profile. Its enhanced activity across multiple life cycle stages of the malaria parasite, including transmission stages, and its efficacy in in vivo models, position it as a strong candidate for further development.[1][4][5][6][10] The data presented in this guide underscore the potential of this compound to contribute to future malaria control and elimination efforts, potentially as part of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1][8] Continued investigation and clinical evaluation are warranted to fully realize the therapeutic potential of this compound.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a Next-GenerationPlasmodium falciparumPI4K Inhibitor Preclinical Candidate for the Treatment of Malaria — MORU Tropical Health Network [tropmedres.ac]
Unveiling the Molecular Target of UCT943: A Technical Guide to a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular target and mechanism of action of UCT943, a next-generation antimalarial drug candidate. This compound has demonstrated potent activity across multiple stages of the Plasmodium life cycle, marking it as a significant compound in the pursuit of malaria eradication. This document details the quantitative data associated with its efficacy, the experimental protocols used for its characterization, and the signaling pathways it disrupts.
Executive Summary
This compound is a potent inhibitor of Phosphatidylinositol 4-kinase (PI4K) in Plasmodium species, the causative agents of malaria.[1] This enzyme is crucial for the parasite's intracellular development and survival. By targeting PI4K, this compound disrupts essential processes such as phospholipid biosynthesis and membrane trafficking, ultimately leading to parasite death. The compound exhibits high selectivity for the parasite's PI4K over human isoforms, a desirable characteristic for a therapeutic agent. This compound is a derivative of the 2-aminopyridine (B139424) MMV048, the first PI4K inhibitor to enter clinical development for malaria, and was optimized for improved solubility and antiplasmodial potency.[2]
Molecular Target: Plasmodium Phosphatidylinositol 4-Kinase (PI4K)
The definitive molecular target of this compound is the Plasmodium lipid kinase, phosphatidylinositol 4-kinase (PI4K).[1] This was confirmed through experiments analogous to those that identified the target of its predecessor, MMV048, which included resistant-mutant generation, sequencing, and pulldown experiments.[1] PI4K is a critical enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid product acts as a key signaling molecule and a component of cellular membranes, involved in regulating vesicular trafficking and maintaining the integrity of the Golgi apparatus. Inhibition of PI4K disrupts the intracellular distribution of PI4P, leading to a fatal disruption of parasite development, particularly during the schizont stage.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound against its molecular target and various Plasmodium life cycle stages.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Species/Strain | Value | Reference |
| Enzymatic Inhibition | |||
| IC50 vs. PvPI4K | P. vivax | 23 nM | [1] |
| IC50 vs. human PI4Kβ | Homo sapiens | 5.4 µM | [1] |
| Asexual Blood Stage Activity | |||
| IC50 vs. NF54 (drug-sensitive) | P. falciparum | 5.4 nM | [1] |
| IC50 vs. K1 (multidrug-resistant) | P. falciparum | 4.7 nM | [1] |
| Median IC50 vs. clinical isolates | P. falciparum (Ivory Coast) | 2-15 nM | |
| Median IC50 vs. clinical isolates | P. falciparum (Papua, Indonesia) | 29 nM | |
| Median IC50 vs. clinical isolates | P. vivax (Papua, Indonesia) | 14 nM | |
| Gametocyte Activity | |||
| IC50 vs. early-stage gametocytes (I-III) | P. falciparum | 134 nM | |
| IC50 vs. late-stage gametocytes (IV-V) | P. falciparum | 66 nM | |
| Transmission-Blocking Activity | |||
| IC50 (Standard Membrane Feeding Assay) | P. falciparum | 96 nM | |
| Liver Stage Activity | |||
| IC50 (prophylactic) | P. berghei | 0.92 nM | |
| IC50 (prophylactic) | P. vivax | <100 nM | |
| IC50 (prophylactic) | P. cynomolgi | <10 nM |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Parasite | Dosing Regimen | Efficacy | Reference |
| P. berghei infection model | P. berghei | 10 mg/kg, p.o., daily for 4 days | >99.9% parasitemia reduction, cured all mice | |
| P. berghei infection model | P. berghei | 3 mg/kg, p.o., daily for 4 days | 99% parasitemia reduction | |
| P. falciparum humanized NSG mouse model | P. falciparum | 0.25 mg/kg | ED90 |
Signaling Pathway and Mechanism of Action
This compound exerts its antimalarial effect by inhibiting Plasmodium PI4K, which disrupts a critical signaling and trafficking pathway in the parasite. The enzyme PI4K catalyzes the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). PI4P is a vital secondary messenger and a key component of the Golgi and post-Golgi vesicles.
Inhibition of PI4K by this compound leads to the depletion of the intracellular pool of PI4P. This has several downstream consequences:
-
Disruption of Vesicular Trafficking: PI4P is essential for recruiting effector proteins, such as Rab11A, that are involved in membrane trafficking from the Golgi apparatus.[3] This process is critical for the formation of new membranes required during schizogony, the asexual replication phase within red blood cells where the parasite divides into multiple daughter merozoites.
-
Impaired Phospholipid Biosynthesis: Recent studies have shown that PI4K signaling, through PI4P, is linked to the regulation of phospholipid biosynthesis, particularly the production of phosphatidylcholine (PC).[4][5] Inhibition of PI4K disrupts the localization and activity of downstream effectors like PfCDPK7, which in turn impairs the synthesis of essential membrane lipids.[4][5]
-
Blocked Cytokinesis: The culmination of these disruptions is a block in the late stages of parasite development.[3] The parasite fails to properly form the plasma membranes around the developing daughter merozoites, leading to a failure of cytokinesis and ultimately, parasite death.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Plasmodium PI4K Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Plasmodium PI4K.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant full-length P. vivax PI4K (PvPI4K) is expressed and purified.
-
The lipid substrate, L-alpha-phosphatidylinositol (PI), is dissolved in a buffer containing 3% n-Octylglucoside (OG).
-
-
Assay Reaction:
-
The assay is performed in a 384-well plate format.
-
Each well contains the purified PvPI4K enzyme (e.g., 1 nM final concentration) in a reaction buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT).
-
Serial dilutions of this compound (or control compound) in DMSO are added to the wells.
-
The reaction is initiated by adding a mixture of the PI substrate and ATP (e.g., 10 µM final concentration).
-
-
Detection:
-
The kinase activity is measured by quantifying the amount of ADP produced, which is stoichiometric to the amount of phosphorylated PI.
-
A commercially available ADP detection kit (e.g., Transcreener™ ADP² FP) is used. This assay is based on fluorescence polarization, where a tracer antibody binds to the produced ADP, causing a change in polarization.
-
-
Data Analysis:
-
The fluorescence polarization signal is read using a plate reader.
-
The data is normalized to high (no inhibitor) and low (no enzyme) controls.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vitro Asexual Blood Stage Susceptibility Assay
This assay determines the potency of this compound against the blood stages of P. falciparum cultured in human red blood cells.
Methodology:
-
Parasite Culture:
-
P. falciparum (e.g., NF54 or K1 strains) is maintained in continuous in vitro culture in human O+ erythrocytes at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Plate Preparation:
-
This compound is serially diluted in culture medium in a 96-well microtiter plate.
-
-
Assay Procedure:
-
The synchronized ring-stage parasite culture is diluted to a final parasitemia of ~0.5-1% and a hematocrit of 2%.
-
The parasite suspension is added to the drug-containing wells.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
-
Growth Measurement (SYBR Green I Assay):
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plates are incubated in the dark for 1-2 hours at room temperature.
-
Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence signal is proportional to the amount of parasite DNA, and thus, parasite growth.
-
-
Data Analysis:
-
The fluorescence readings are plotted against the drug concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy in a Humanized Mouse Model
This assay evaluates the in vivo efficacy of this compound against P. falciparum in immunodeficient mice engrafted with human red blood cells.
Methodology:
-
Animal Model:
-
NOD-scid IL-2Rγnull (NSG) mice are used. These mice are severely immunodeficient and can accept human cell grafts.
-
Mice are engrafted with human red blood cells (huRBCs) via intraperitoneal or intravenous injection to achieve a stable level of human chimerism.
-
-
Infection:
-
Once a sufficient level of huRBCs is established, mice are infected intravenously with P. falciparum (e.g., 3D7 strain) parasitized huRBCs.
-
-
Drug Administration:
-
Treatment is initiated 2-4 hours post-infection.
-
This compound is formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
The compound is administered orally (p.o.) once daily for four consecutive days at various dose levels. A vehicle control group and a positive control group (e.g., chloroquine) are included.
-
-
Monitoring Parasitemia:
-
Starting on day 4 post-infection, thin blood smears are made daily from tail vein blood.
-
Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the percentage of infected huRBCs.
-
-
Data Analysis:
-
The percent reduction in parasitemia for each treatment group is calculated relative to the vehicle control group.
-
The 90% effective dose (ED90), the dose required to suppress parasite growth by 90%, is calculated using probit analysis or a similar statistical method.
-
Mice are monitored for survival, and a cure is typically defined as the absence of detectable parasites up to 30 days post-infection.
-
Conclusion
This compound is a promising antimalarial candidate that targets Plasmodium PI4K, an enzyme essential for the parasite's viability. Its potent, multi-stage activity and high selectivity profile underscore the potential of PI4K as a druggable target for malaria. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers in the field of antimalarial drug discovery and development. Further investigation into this compound class could lead to novel therapies that are critical for the global effort to eradicate malaria. However, it is important to note that the development of this compound was halted due to preclinical toxicity concerns, highlighting the challenges in translating potent compounds into safe and effective medicines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mmv.org [mmv.org]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
UCT943: A Technical Guide for Malaria Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UCT943, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for the malaria parasite's survival. This compound has emerged as a promising next-generation antimalarial candidate, demonstrating significant activity across multiple stages of the parasite's life cycle. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, pharmacokinetic profile, and known resistance mechanisms. Furthermore, it provides detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows to support researchers in the field of malaria drug development.
Introduction
The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such validated drug target is phosphatidylinositol 4-kinase (PI4K), an enzyme essential for the parasite's development and survival. This compound is a next-generation 2-aminopyrazine (B29847) derivative developed as a follow-up to the first-in-class PfPI4K inhibitor, MMV048.[1][2] It exhibits improved solubility and potency against various parasite life cycle stages, including asexual blood stages, transmission stages (gametocytes), and liver stages.[2][3][4] These characteristics position this compound as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) strategy to treat, prevent, and block the transmission of malaria.[2][3][4]
Mechanism of Action
This compound exerts its antimalarial activity by inhibiting the ATP-binding pocket of PfPI4K.[5][6] This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger involved in vesicular trafficking and signal transduction within the parasite.[1][7] The disruption of PI4P homeostasis has been shown to interfere with the localization and activity of downstream effectors, such as the calcium-dependent protein kinase 7 (PfCDPK7), which plays a role in phospholipid biosynthesis.[1][7] This ultimately leads to impaired parasite development, particularly during the schizont stage, by inhibiting plasma membrane ingression around developing daughter merozoites.[5]
Signaling Pathway
The inhibition of PfPI4K by this compound initiates a cascade of events that disrupt essential cellular processes in the malaria parasite. The following diagram illustrates the key components of this signaling pathway.
Caption: PfPI4K signaling pathway and its inhibition by this compound.
Quantitative Data
This compound has demonstrated potent activity against various strains and life cycle stages of Plasmodium. The following tables summarize the key quantitative data for this compound, including comparisons with its predecessor, MMV048.
Table 1: In Vitro Activity of this compound
| Parameter | P. falciparum Strain | This compound IC₅₀ (nM) | MMV048 IC₅₀ (nM) | Reference |
| Asexual Blood Stage | NF54 | 5.4 | 27 | [3] |
| Asexual Blood Stage | K1 | 4.7 | 29 | [3] |
| Asexual Blood Stage | Dd2 | 2.2 | - | [8] |
| Gametocytes (Early Stage) | - | 134 | - | [8] |
| Gametocytes (Late Stage) | - | 66 | - | [8] |
| Dual-Gamete Formation | - | ~80 | - | [8] |
| Transmission Blocking (SMFA) | - | 96 | ~96 | [8] |
| Liver Stage Schizonts (P. berghei) | - | 0.92 | - | [8] |
| Liver Stage Schizonts (P. vivax) | - | <100 | >1000 | [8] |
| Liver Stage Hypnozoites (P. vivax) | - | <100 | >1000 | [8] |
| Enzyme Inhibition (PvPI4K) | - | 23 | - | [9] |
IC₅₀: Half-maximal inhibitory concentration. SMFA: Standard Membrane Feeding Assay.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite Species | This compound Dose | Efficacy | Reference |
| Mouse | P. berghei | 10 mg/kg (p.o.) | >99.9% parasitemia reduction, cured all mice | [9] |
| Mouse | P. berghei | 3 mg/kg (p.o.) | 99% parasitemia reduction | [9] |
| NSG Mouse | P. falciparum | 0.25 mg/kg (ED₉₀) | 90% effective dose | [9] |
p.o.: per os (oral administration). ED₉₀: 90% effective dose.
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | High | [3][4] |
| Passive Permeability | High | [3][4] |
| Bioavailability | High in preclinical species | [3][4] |
| Human Dose Prediction (single curative) | 50 - 80 mg | [2][3][4] |
| Selectivity (PvPI4K vs. human PI4Kβ) | >200-fold | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
PfPI4K Enzyme Inhibition Assay
This assay determines the direct inhibitory activity of this compound on the PfPI4K enzyme.
Principle: The assay measures the kinase activity of recombinant PfPI4K by quantifying the production of ADP from ATP during the phosphorylation of the phosphatidylinositol (PI) substrate. A common method is the Transcreener™ ADP² FP detection assay.
Materials:
-
Recombinant full-length P. vivax PI4K (PvPI4K) (often used as a surrogate for PfPI4K)[5]
-
L-α-phosphatidylinositol (PI) substrate
-
ATP
-
This compound
-
Transcreener™ ADP² FP detection kit (or similar ADP quantification kit)
-
Assay buffer (e.g., 10 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the PI substrate (dissolved in a detergent like n-Octylglucoside) to the wells of a 384-well plate.[5]
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding a mixture of recombinant PvPI4K enzyme and ATP.[5] The final ATP concentration should be around the Kₘ for ATP (e.g., 10 µM).[5]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the Transcreener™ ADP² FP detection kit according to the manufacturer's instructions.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Asexual Blood Stage Growth Inhibition Assay
This assay evaluates the efficacy of this compound in inhibiting the growth of P. falciparum in red blood cells.
Principle: Synchronized parasite cultures are incubated with serial dilutions of the test compound. After one or two cycles of parasite replication, parasite growth is quantified using methods such as SYBR Green I fluorescence to measure DNA content, [³H]hypoxanthine incorporation, or flow cytometry.
Materials:
-
P. falciparum culture (e.g., NF54, K1, Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, gentamicin)
-
This compound
-
96-well plates
-
SYBR Green I lysis buffer (for DNA quantification)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasitized RBCs (at a starting parasitemia of ~0.5% for a one-cycle assay) and uninfected RBCs to each well to achieve a final hematocrit of ~2%.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer and incubate in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each this compound concentration compared to the drug-free control wells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response model.
In Vivo Efficacy Assessment in a Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse model of malaria.
Principle: Mice are infected with a lethal strain of rodent malaria parasite (P. berghei) or a human malaria parasite (P. falciparum) in an immunocompromised mouse strain (e.g., NSG mice). The infected mice are then treated with this compound, and the effect on parasitemia and survival is monitored.
Materials:
-
Mice (e.g., Swiss Webster for P. berghei, NSG for P. falciparum)
-
Plasmodium parasites for infection
-
This compound formulated for oral administration
-
Vehicle control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice with a defined number of parasites (e.g., 1 x 10⁷ infected RBCs of P. berghei intravenously).
-
Once a stable infection is established (e.g., day 3 post-infection with ~1% parasitemia), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily for a specified number of days (e.g., 4 days). The control group receives the vehicle.
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the number of infected RBCs per total RBCs under a microscope.
-
Monitor the survival of the mice daily.
-
Calculate the percent reduction in parasitemia compared to the control group.
-
Determine the effective dose (e.g., ED₉₀) and the mean survival time.
Experimental Workflow
The following diagram illustrates a typical preclinical assessment workflow for an antimalarial candidate like this compound.
Caption: Preclinical assessment workflow for antimalarial candidates.
Resistance Mechanisms
Resistance to this compound can be selected for in vitro. Studies have shown that resistance is associated with specific point mutations in the pfpi4k gene.
-
Mutations: Mutations such as G1309V and Y1342F in the PfPI4K protein have been identified in this compound-resistant parasite lines.[8]
-
Fold Shift in IC₅₀: These mutations result in a moderate shift in the IC₅₀ value, typically ranging from 4- to 9-fold.[8]
-
Cross-Resistance: this compound shows cross-resistance with other PfPI4K inhibitors like MMV048, confirming a shared mechanism of action and target.[8] However, it does not exhibit cross-resistance with existing antimalarials that have different targets.[3]
Logical Relationship of Resistance Development
The development of resistance to this compound follows a logical progression from drug pressure to genetic mutation and subsequent phenotypic change.
Caption: Logical flow of resistance development to this compound.
Conclusion
This compound is a highly potent, next-generation PfPI4K inhibitor with a promising profile as a preclinical antimalarial candidate. Its activity across multiple life cycle stages, favorable pharmacokinetic properties, and potential for single-dose administration make it a valuable tool for malaria research and a strong candidate for further development. This technical guide provides a comprehensive resource for researchers working with this compound, offering key data, detailed experimental protocols, and a deeper understanding of its mechanism of action and potential resistance pathways. Further investigation and clinical development of this compound and other PfPI4K inhibitors are crucial in the ongoing fight against malaria. However, it is important to note that despite its promising preclinical profile, the development of this compound was discontinued (B1498344) due to preclinical toxicity concerns.[10] This highlights the importance of thorough safety assessments in the drug development pipeline.
References
- 1. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a next-generation plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of Malaria [researchspace.csir.co.za]
- 5. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
The Rise and Setback of UCT943: An In-Depth Technical Review of a Potent Antimalarial Candidate
For Immediate Release
Cape Town, South Africa and Geneva, Switzerland – This technical guide provides a comprehensive overview of the discovery, development, and ultimate discontinuation of UCT943, a once-promising second-generation antimalarial compound. Developed through a collaboration led by the University of Cape Town's Drug Discovery and Development Centre (H3D) and Medicines for Malaria Venture (MMV), this compound demonstrated significant potential in preclinical studies, offering potent activity against multiple stages of the Plasmodium parasite life cycle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey of this compound, including its mechanism of action, extensive preclinical data, and the pivotal findings that halted its progression.
Introduction: The Quest for a Next-Generation Antimalarial
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 2-aminopyridine (B139424) MMV048 was a first-in-class drug candidate targeting Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] While promising, MMV048 exhibited suboptimal physicochemical properties, including low aqueous solubility, which led to high variability in patient exposure during clinical trials.[3][4] This prompted the search for a next-generation PI4K inhibitor with an improved profile.
This compound, a 2-aminopyrazine (B29847) analog, emerged from a focused optimization program designed to enhance the properties of MMV048.[4][5] Structural modifications, notably the incorporation of a piperazinylamide group, resulted in a compound with significantly improved aqueous solubility and a promising pharmacokinetic profile, while retaining and even enhancing the potent antiplasmodial activity of its predecessor.[3][4]
Mechanism of Action: Targeting a Key Parasite Kinase
This compound exerts its antimalarial effect by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[3] This enzyme plays a critical role in the parasite's intracellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P).
The inhibition of PfPI4K by this compound disrupts the normal distribution of PI4P within the parasite. This, in turn, affects downstream signaling pathways, including the regulation of phospholipid biosynthesis.[6][7][8] Specifically, the localization and activity of PfCDPK7, a calcium-dependent protein kinase crucial for parasite development, are dependent on PI4P.[6][7][8] By inhibiting PfPI4K, this compound indirectly disrupts PfCDPK7 signaling, leading to impaired synthesis of essential phospholipids (B1166683) like phosphatidylcholine, ultimately arresting parasite growth and development.[6][7][8]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Preclinical Data
This compound demonstrated impressive potency against various strains and life cycle stages of the Plasmodium parasite. The following tables summarize the key quantitative data from preclinical studies.
In Vitro Antiplasmodial Activity
This compound exhibited potent, low nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3]
| Parameter | P. falciparum NF54 (Drug-Sensitive) | P. falciparum K1 (Multidrug-Resistant) |
| IC50 (nM) | 5.4 | 4.7 |
| Table 1: In vitro asexual blood stage activity of this compound against P. falciparum.[3] |
The compound was also active against other parasite life cycle stages, highlighting its potential for both treatment and transmission-blocking.[3]
| Parasite Stage | IC50 (nM) |
| Early-stage Gametocytes (I-III) | 134 |
| Late-stage Gametocytes (IV-V) | 66 |
| Dual Gamete Formation | ~80 |
| P. berghei Liver Stage Schizonts | 0.92 |
| Table 2: In vitro activity of this compound against various parasite life cycle stages.[3] |
In Vivo Efficacy
In vivo studies in mouse models of malaria confirmed the potent antiplasmodial activity of this compound.[3][9]
| Mouse Model | Parameter | Value (mg/kg) |
| P. berghei infected | ED90 | 1.0 |
| P. falciparum infected (humanized) | ED90 | 0.25 |
| Table 3: In vivo efficacy of this compound in mouse models of malaria.[3][9] |
Pharmacokinetic Profile
This compound exhibited favorable pharmacokinetic properties across multiple preclinical species, with high bioavailability and a long half-life, suggesting the potential for a single-dose cure.[3][4]
| Species | Bioavailability (%) | Half-life (t1/2) (h) |
| Mouse | 66 | ~6 |
| Rat | 98 | ~24 |
| Dog | 74 | ~20 |
| Monkey | 80 | ~29 |
| Table 4: Pharmacokinetic parameters of this compound in preclinical species.[3][4] |
Physicochemical Properties
The improved physicochemical properties of this compound compared to its predecessor, MMV048, were a key achievement of the optimization program.[10]
| Property | This compound | MMV048 |
| Aqueous Solubility (pH 6.5) | High | Low |
| LogD | 1.8 | 2.6 |
| Table 5: Comparison of physicochemical properties of this compound and MMV048.[10] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Asexual Blood Stage Activity Assay ([³H]hypoxanthine Incorporation)
-
Parasite Culture: P. falciparum strains were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were maintained at 37°C in a low oxygen environment.
-
Assay Procedure: Asynchronous parasite cultures were exposed to serial dilutions of this compound in 96-well plates for 48 hours. [³H]hypoxanthine was then added, and the plates were incubated for an additional 24 hours. Parasite DNA synthesis, and thus growth, was determined by measuring the incorporation of [³H]hypoxanthine using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in Mouse Models
-
P. berghei Model: BALB/c mice were infected intravenously with P. berghei parasites. This compound was administered orally once daily for four consecutive days, starting 24 hours post-infection. Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears. The 90% effective dose (ED90) was determined as the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group.[3][9]
-
Humanized P. falciparum Model: NOD-scid IL-2Rγnull mice engrafted with human erythrocytes were infected with P. falciparum. Treatment and monitoring protocols were similar to the P. berghei model.[3][9]
Figure 2: Experimental workflow for the discovery and development of this compound.
Discontinuation of Development
Despite the highly promising preclinical profile of this compound, its development was halted due to preclinical toxicity findings.[11] While the specific details of the toxicity have not been fully published, it was noted to be unrelated to the developmental toxicity signals observed for MMV048.[11] This underscores the critical role of comprehensive safety and toxicology assessments in the drug development process and the inherent risks involved in advancing new chemical entities towards clinical use.
Conclusion
This compound represents a significant achievement in antimalarial drug discovery, demonstrating that targeted optimization of a promising but flawed lead compound can yield a candidate with a substantially improved preclinical profile. The journey of this compound provides valuable insights for the scientific community, highlighting a successful academic and public-private partnership model for drug discovery in neglected diseases. Although this compound did not proceed to clinical trials, the knowledge gained from its development, particularly regarding the structure-activity relationships of PI4K inhibitors and their biological effects, continues to inform the ongoing search for new, safe, and effective antimalarial therapies. The story of this compound serves as a testament to the challenges and complexities of drug development, where even the most promising candidates can face unforeseen hurdles on the path to becoming a life-saving medicine.
References
- 1. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a next-generation plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of Malaria [researchspace.csir.co.za]
- 6. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
UCT943: A Potent Phosphatidylinositol 4-Kinase (PI4K) Inhibitor with Significant Activity Against Plasmodium vivax
An In-Depth Technical Review for Drug Development Professionals
Executive Summary
UCT943, a next-generation 2-aminopyrazine (B29847) derivative, has emerged as a promising preclinical candidate for the treatment of malaria. It demonstrates potent, multi-stage activity against Plasmodium parasites, including significant efficacy against both the blood and liver stages of Plasmodium vivax. As a selective inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and validated drug target, this compound offers a new mechanism of action with a low risk of cross-resistance to existing antimalarials. This document provides a comprehensive overview of the preclinical data supporting the development of this compound as a therapeutic agent against P. vivax, with a focus on its quantitative activity, the experimental methodologies used for its evaluation, and its underlying mechanism of action.
Quantitative Assessment of Antiplasmodial Activity
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potent activity against various stages of the P. vivax life cycle. This data is summarized below for clear comparison.
Table 1: In Vitro Activity of this compound against Plasmodium vivax
| Parameter | Species/Strain | IC50 (nM) | Notes |
| Enzyme Inhibition | P. vivax PI4K (PvPI4K) | 23 | Direct enzymatic inhibition.[1][2] |
| Asexual Blood Stage | P. vivax clinical isolates (Papua, Indonesia) | 14 (median) | Significantly more potent than the first-generation PI4K inhibitor, MMV048 (median IC50 of 93 nM).[1][3] |
| Liver Stage Schizonts | P. vivax | < 100 | Prophylactic in vitro activity.[1] |
| Liver Stage Hypnozoites | P. vivax | < 100 | Inhibition of hypnozoite formation in vitro.[1] |
Table 2: Comparative In Vitro Activity against Plasmodium falciparum
| Parameter | Strain | This compound IC50 (nM) | MMV048 IC50 (nM) |
| Asexual Blood Stage | NF54 (drug-sensitive) | 5.4 | ~27 |
| Asexual Blood Stage | K1 (multidrug-resistant) | 4.7 | ~28 |
| Asexual Blood Stage | Clinical isolates (Papua, Indonesia) | 29 (median) | 202 (median) |
| Gametocytes (early stage) | 134 | >1000 | |
| Gametocytes (late stage) | 66 | 330 |
Table 3: In Vivo Efficacy in Mouse Models
| Model | Parasite | Dose (mg/kg, p.o.) | Efficacy |
| Standard Mouse Model | P. berghei | 10 | >99.9% parasitemia reduction, cured all mice.[2] |
| Standard Mouse Model | P. berghei | 3 | 99% parasitemia reduction, no complete cure.[2][3] |
| Humanized NSG Mouse | P. falciparum | ED90: 0.25 | 2-fold more potent than MMV048 (ED90: 0.57 mg/kg).[2][3] |
Table 4: Selectivity and Cytotoxicity Profile
| Target/Cell Line | IC50 / CC50 (µM) | Selectivity Index (vs. PvPI4K) |
| Human PI4Kβ | 5.4 | >200-fold |
| L6 cells | 12 | - |
| CHO cells | 17 | - |
| Vero cells | 113 | - |
| HepG2 cells | 13 | - |
Mechanism of Action: Inhibition of PI4K Signaling
This compound's primary mechanism of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][4] This enzyme plays a crucial role in the parasite's cellular processes by catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger involved in vesicular trafficking, which is essential for parasite development, nutrient uptake, and protein secretion. By inhibiting PI4K, this compound disrupts these vital pathways, leading to parasite death across multiple life cycle stages.
Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the general methodologies employed in the preclinical evaluation of this compound's activity against P. vivax.
PvPI4K Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of this compound on the P. vivax PI4K enzyme.
-
Methodology: A biochemical assay is used, typically involving a recombinant form of the PvPI4K enzyme. The assay measures the kinase's ability to phosphorylate its substrate, phosphatidylinositol, in the presence of ATP. The activity is often detected by quantifying the amount of ADP produced, using a coupled reaction that results in a luminescent or fluorescent signal. Varying concentrations of this compound are added to determine the IC50 value.
In Vitro Asexual Blood Stage Activity against P. vivax Clinical Isolates
-
Objective: To assess the efficacy of this compound against the disease-causing blood stage of clinical P. vivax strains.
-
Challenge: Long-term in vitro culture of P. vivax is not yet robustly established.[5] Therefore, assays with clinical isolates are typically short-term.
-
Methodology:
-
P. vivax infected blood is collected from consenting patients in endemic regions.
-
The parasites are cultured for a single cycle of replication (approximately 48 hours) in the presence of serial dilutions of this compound.
-
Parasite growth inhibition is measured by comparing the number of mature schizonts in treated versus untreated cultures. Quantification is performed using microscopy after Giemsa staining or via a fluorescent DNA-intercalating dye like SYBR Green I.
-
In Vitro Liver Stage Activity Assay (P. vivax)
-
Objective: To evaluate the prophylactic potential of this compound by targeting the parasite's developmental stages in hepatocytes, including the dormant hypnozoites.
-
Methodology:
-
Primary human hepatocytes are cultured in a multi-well plate format.
-
The hepatocytes are infected with viable P. vivax sporozoites.
-
The cultures are treated with a range of this compound concentrations.
-
After an incubation period (typically 5-7 days for schizonts, and longer for hypnozoite studies), the cultures are fixed and stained.
-
Parasite development is assessed using immunofluorescence microscopy, with antibodies against parasite proteins (e.g., UIS4) to distinguish schizonts and hypnozoites. The number and size of the parasites are quantified to determine the IC50.
-
Caption: Preclinical workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel antimalarial therapies.[6][7][8][9] Its potent, multi-stage activity against P. vivax, including against the challenging liver and hypnozoite stages, positions it as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1][3][6][7] The compound's distinct mechanism of action, favorable preclinical safety profile, and high potency against drug-resistant strains underscore its potential to address the significant challenges posed by P. vivax malaria. Further clinical development is warranted to translate these promising preclinical findings into a valuable tool for malaria control and elimination.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
UCT943: A Preclinical Data Compendium for a Novel Anti-Malarial Candidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for UCT943, a next-generation anti-malarial compound targeting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). This compound has demonstrated potent activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis regimen.[1][2] This document collates and presents key in vitro and in vivo data, experimental methodologies, and associated signaling pathways to serve as a resource for researchers in the field of anti-malarial drug development.
In Vitro Activity
This compound exhibits potent nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3][4] Its activity extends across various stages of the parasite's life cycle, including asexual blood stages, gametocytes, and liver stages, highlighting its potential for both treatment and transmission-blocking.[1][5]
| Parameter | P. falciparum NF54 | P. falciparum K1 | P. falciparum (Multidrug-Resistant Strains) | P. vivax (Clinical Isolates) | P. vivax PI4K (PvPI4K) | Human PI4Kβ | Reference |
| IC50 | 5.4 nM | 4.7 nM | 4 - 7 nM | 14 nM (median) | 23 nM | 5.4 µM | [3][6][7] |
| Parasite Stage | Activity | IC50 | Reference |
| Asexual Blood Stage | Schizonts | - | [3][7] |
| Gametocytes | Early-stage (I-III) | 134 nM | [3][7] |
| Late-stage (IV-V) | 66 nM | [3][7] | |
| Gamete Formation | ~80 nM | [3][7] | |
| Transmission Blocking | Standard Membrane Feeding Assay (SMFA) | 96 nM | [3][7] |
| Liver Stage | P. vivax (prophylactic) | <100 nM | [7] |
| P. cynomolgi (prophylactic) | <10 nM | [7] | |
| P. berghei | 0.92 nM | [7] |
In Vivo Efficacy
In vivo studies in murine models of malaria have demonstrated the high efficacy of this compound. The compound achieved significant parasite reduction and cured infections at low oral doses.[3][6]
| Animal Model | Parasite | Dose (p.o.) | Efficacy | ED90 | Reference |
| Mouse | P. berghei | 10 mg/kg | >99.9% parasitemia reduction, 100% cure, >30 mean survival days | 1.0 mg/kg | [3][6] |
| P. berghei | 3 mg/kg | 99% parasitemia reduction, no complete cure, 10-day mean survival | - | [3][6] | |
| Humanized NOD-scid IL-2Rγ-null Mouse | P. falciparum | - | 2-fold more potent than MMV048 | 0.25 mg/kg | [3][6] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by high bioavailability and sustained exposure.[1][5] These properties are encouraging for the development of a single-dose treatment regimen.[5]
| Species | Dosing | Bioavailability | t1/2 | Tmax | Reference |
| Mouse | Oral | 66% - 98% | 6 h | <3 h | [5] |
| Rat | Oral | 66% - 98% | - | 12 h | [5] |
| Dog | Oral | 66% - 98% | - | <3 h | [5] |
| Monkey | Oral | 66% - 98% | 29 h | 7 h | [5] |
The predicted human dose for a curative single administration, based on monkey and dog pharmacokinetic data, is estimated to be between 50 and 80 mg.[1][3][5][8]
Cytotoxicity
| Cell Line | CC50 | Reference |
| L6 | 12 µM | [6] |
| CHO | 17 µM | [6] |
| Vero | 113 µM | [6] |
| HepG2 | 13 µM | [6] |
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is the Plasmodium lipid kinase, phosphatidylinositol 4-kinase (PfPI4K).[9] This enzyme is crucial for the parasite, playing a role in essential membrane trafficking events, likely at the Golgi apparatus.[9] Inhibition of PfPI4K disrupts these processes, leading to parasite death.
Recent studies have elucidated a signaling pathway involving PfPI4K and PfCDPK7 that regulates phospholipid biosynthesis in P. falciparum.[10][11] Inhibition of PfPI4K with compounds like this compound has been shown to affect this pathway.[10]
Caption: this compound inhibits PfPI4K, disrupting PI4P production and downstream signaling.
Experimental Protocols
In Vitro Anti-plasmodial Activity Assay
The in vitro activity of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
Caption: Workflow for determining the in vitro anti-plasmodial activity of this compound.
Methodology:
-
P. falciparum cultures are synchronized at the ring stage.
-
The parasite suspension is added to 96-well plates containing serial dilutions of this compound.
-
Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
After incubation, the plates are frozen to lyse the parasites.
-
SYBR Green I lysis buffer is added to each well.
-
Fluorescence is measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in a P. berghei Mouse Model
The in vivo efficacy of this compound is evaluated using the Peters' 4-day suppressive test in a P. berghei-infected mouse model.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.
Methodology:
-
Mice are infected intravenously with P. berghei.
-
Two hours post-infection, mice are treated with this compound orally once daily for four consecutive days. A vehicle control group is also included.
-
On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopy.
-
The percentage of parasite growth inhibition is calculated relative to the vehicle-treated control group.
-
Mice are monitored daily for survival.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel anti-malarial agent. Its potent, multi-stage activity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy suggest its potential to be a valuable tool in the fight against malaria. Further clinical investigation is warranted to translate these promising preclinical findings into a therapeutic benefit for patients. However, it is important to note that this compound was withdrawn from development due to preclinical toxicity concerns.[9]
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Next-GenerationPlasmodium falciparumPI4K Inhibitor Preclinical Candidate for the Treatment of Malaria — MORU Tropical Health Network [tropmedres.ac]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a next generation Plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of malaria - UCL Discovery [discovery.ucl.ac.uk]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
UCT943: A Pan-Lifecycle Inhibitor of the Malaria Parasite
A Technical Guide on the Multistage Efficacy and Mechanism of Action of a Novel Antimalarial Candidate
Executive Summary
UCT943, a next-generation 2-aminopyrazine (B29847) compound, has demonstrated potent inhibitory activity across multiple stages of the Plasmodium parasite lifecycle, positioning it as a promising candidate for malaria treatment, prevention, and transmission-blocking. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its efficacy against various parasite forms, its mechanism of action through the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of malariology.
Quantitative Efficacy of this compound Across the Plasmodium Lifecycle
This compound has been extensively evaluated for its inhibitory activity against different species and lifecycle stages of the malaria parasite. The following tables summarize the key quantitative data, primarily presented as the half-maximal inhibitory concentration (IC50), to facilitate a clear comparison of its potency.
Table 1: In Vitro Activity against Asexual Blood Stages
| Plasmodium Species & Strain | IC50 (nM) | Reference(s) |
| P. falciparum (NF54) | 5.4 | [1] |
| P. falciparum (K1, multidrug-resistant) | 4.7 | [1] |
| P. falciparum (multidrug-resistant strains) | 4 - 7 | [1] |
| P. falciparum (clinical isolates, Ivory Coast) | 2 - 15 | [1] |
| P. falciparum (clinical isolates, Papua, Indonesia) | 29 (median) | [1] |
| P. vivax (clinical isolates, Papua, Indonesia) | 14 (median) | [1] |
Table 2: In Vitro Activity against Sexual and Transmission Stages
| Parasite Stage | Plasmodium Species | Assay | IC50 (nM) | Reference(s) |
| Early-stage Gametocytes (I-III) | P. falciparum | Gametocytocidal Assay | 134 | [1] |
| Late-stage Gametocytes (IV-V) | P. falciparum | Gametocytocidal Assay | 66 | [1] |
| Gamete Formation (male & female) | P. falciparum | Dual-Gamete Formation Assay (DGFA) | ≈80 | [1] |
| Transmission Blocking | P. falciparum | Standard Membrane Feeding Assay (SMFA) | 96 | [1] |
Table 3: In Vitro Activity against Liver Stages
| Parasite Stage | Plasmodium Species | Assay Type | IC50 (nM) | Reference(s) |
| Schizonts | P. berghei | Prophylactic | 0.92 | [1] |
| Schizonts | P. vivax | Prophylactic | <100 | [1] |
| Schizonts | P. cynomolgi | Prophylactic | <10 | [1] |
| Hypnozoites | P. vivax | Prophylactic | <100 | [1] |
| Hypnozoites | P. cynomolgi | Prophylactic | <10 | [1] |
Table 4: In Vivo Efficacy in Murine Models
| Plasmodium Species | Mouse Model | Parameter | Value (mg/kg) | Reference(s) |
| P. berghei | Standard | ED90 | 1.0 | [2] |
| P. falciparum | Humanized NSG | ED90 | 0.25 | [2] |
Mechanism of Action: Inhibition of PfPI4K Signaling
This compound exerts its antiplasmodial effect by targeting phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for the parasite's survival and development across its lifecycle.[1] this compound specifically inhibits the P. vivax PI4K (PvPI4K) enzyme with an IC50 of 23 nM.[2] This inhibition is believed to be ATP-competitive, disrupting the downstream signaling cascade that relies on the product of PI4K, phosphatidylinositol 4-phosphate (PI4P).[3]
A key downstream effector of PfPI4K is the calcium-dependent protein kinase 7 (PfCDPK7). The PI4P produced by PfPI4K is crucial for the correct localization and activity of PfCDPK7.[4][5] PfCDPK7, in turn, plays a vital role in regulating phospholipid biosynthesis, particularly the production of phosphatidylcholine (PC).[4][5] By inhibiting PfPI4K, this compound disrupts this pathway, leading to impaired membrane trafficking and ultimately, parasite death.[3]
Detailed Methodologies
The following sections provide representative protocols for the key experiments used to evaluate the efficacy of this compound. These are synthesized from standard methodologies reported in the literature.
In Vitro Culture and Assessment of Asexual Blood Stage P. falciparum
This protocol describes the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum and the subsequent assessment of antimalarial compound activity.
-
Materials:
-
P. falciparum parasite strain (e.g., NF54, K1).
-
Human red blood cells (RBCs), type O+.
-
Complete culture medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or Albumax II.[6]
-
Gas mixture: 5% CO2, 5% O2, 90% N2.[7]
-
96-well microtiter plates.
-
SYBR Green I or other DNA-intercalating dye.
-
This compound and control antimalarial drugs.
-
-
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in a humidified, gassed incubator.[8]
-
Synchronization: To obtain stage-specific activity, synchronize cultures to the ring stage using methods such as 5% D-sorbitol treatment.[6]
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at approximately 0.5% parasitemia and 1% hematocrit to each well.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth:
-
After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[1]
-
-
In Vitro Culture and Assessment of P. falciparum Gametocytes
This protocol outlines the induction and cultivation of P. falciparum gametocytes for evaluating the transmission-blocking potential of this compound.
-
Materials:
-
P. falciparum NF54 strain (gametocyte-producing).
-
Materials for asexual culture (as above).
-
N-acetylglucosamine (NAG) to eliminate asexual parasites.
-
-
Procedure:
-
Gametocyte Induction: Initiate gametocyte production from a high-parasitemia asexual culture by stressing the parasites (e.g., by limiting fresh RBCs).[9]
-
Gametocyte Maturation: Maintain the culture for 15-18 days with daily media changes to allow for the development of mature stage V gametocytes.[9] Asexual parasites can be removed by treatment with NAG.[10]
-
Gametocytocidal Assay:
-
Add mature gametocytes to a 96-well plate containing serial dilutions of this compound.
-
Incubate for 48-72 hours.
-
Assess gametocyte viability using a metabolic marker (e.g., AlamarBlue) or a luciferase reporter assay.
-
Calculate the IC50 for early and late-stage gametocytes.[1]
-
-
In Vitro Assessment of Plasmodium Liver Stages
This protocol describes a method for evaluating the prophylactic activity of this compound against the liver stages of Plasmodium.
-
Materials:
-
Hepatoma cell line (e.g., HepG2) or primary hepatocytes.[11][12]
-
P. berghei or P. yoelii sporozoites dissected from infected mosquito salivary glands.
-
Culture medium for hepatocytes (e.g., DMEM).
-
This compound and control drugs.
-
Antibodies for immunofluorescence staining of parasite proteins (e.g., HSP70).[13]
-
-
Procedure:
-
Cell Seeding: Plate hepatocytes in collagen-coated 96-well plates.[12]
-
Sporozoite Infection: Add freshly dissected sporozoites to the hepatocyte monolayer and centrifuge to facilitate invasion.[11]
-
Drug Treatment: Add serial dilutions of this compound to the infected cultures.
-
Incubation: Incubate for 48-72 hours to allow for the development of liver-stage schizonts.
-
Quantification:
-
Fix the cells and perform immunofluorescence staining for parasite-specific proteins.
-
Image the plates and count the number and size of schizonts.
-
Determine the IC50 based on the reduction in schizont number or size.[1]
-
-
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA is the gold standard for assessing the ability of a compound to block the transmission of malaria parasites from an infected blood meal to mosquitoes.
-
Materials:
-
Procedure:
-
Blood Meal Preparation: Mix mature gametocyte culture with fresh human RBCs and serum. Add serial dilutions of this compound or a control.[16]
-
Mosquito Feeding: Place the blood meal in the membrane feeder and allow starved female mosquitoes to feed for a defined period in the dark.[14][17]
-
Mosquito Maintenance: Maintain the fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.[16]
-
Oocyst Counting:
-
Dissect the midguts of the mosquitoes and stain with mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
The transmission-blocking activity is determined by the reduction in the prevalence and intensity of infection in the this compound-treated groups compared to the control.[1]
-
-
In Vivo Efficacy Assessment in a Murine Model
The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds against blood-stage parasites.
-
Materials:
-
Procedure:
-
Infection: Infect mice intravenously or intraperitoneally with 1 x 10^7 P. berghei-infected RBCs.[18]
-
Drug Administration: Administer this compound orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection.[18][20]
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from tail blood, stain with Giemsa, and determine the percentage of parasitized RBCs by light microscopy.
-
Efficacy Calculation:
-
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 6. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Establishing and Maintaining In Vitro Cultures of Asexual Blood Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Plasmodium falciparum Gametocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 12. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes [bio-protocol.org]
- 14. library-search.imperial.ac.uk [library-search.imperial.ac.uk]
- 15. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data | Parasitology | Cambridge Core [cambridge.org]
- 17. Streamlined SMFA and mosquito dark-feeding regime significantly improve malaria transmission-blocking assay robustness and sensitivity | springermedizin.de [springermedizin.de]
- 18. benchchem.com [benchchem.com]
- 19. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 20. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structural Activity Relationship of UCT943 Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UCT943, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), represents a significant advancement in the search for next-generation antimalarial agents. Developed as a successor to the clinical candidate MMV048, this compound exhibits superior potency across multiple stages of the parasite life cycle, including asexual blood stages, transmission stages, and liver stages. This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound and its analogues, detailing the key chemical modifications that led to its enhanced pharmacological profile. Furthermore, this document outlines the intricate PfPI4K signaling pathway and provides detailed protocols for the key assays utilized in the evaluation of these compounds.
Introduction: The Evolution from MMV048 to this compound
The journey to develop this compound began with the identification of the 2-aminopyridine (B139424) MMV048 as a potent inhibitor of PfPI4K, a crucial enzyme for parasite viability.[1][2][3] While MMV048 showed promise, it exhibited limitations in solubility and potency against certain parasite life stages.[1][2] The optimization effort, therefore, focused on addressing these liabilities through targeted medicinal chemistry.
The key structural modifications that transitioned MMV048 to the more potent 2-aminopyrazine (B29847) this compound included:
-
Scaffold Hopping: The 2-aminopyridine core of MMV048 was replaced with a 2-aminopyrazine scaffold. This change contributed to an improvement in asexual blood stage and liver stage activities.[1]
-
Introduction of a Solubilizing Group: A piperazinylamide group was incorporated onto the phenyl ring at the 5-position of the 2-aminopyrazine core.[1][4] This strategic addition significantly enhanced aqueous solubility, a critical parameter for drug development.[1][4]
These modifications collectively resulted in this compound, a compound with not only improved physicochemical properties but also a 5- to 6-fold increase in potency against the NF54 and K1 strains of P. falciparum compared to MMV048.[1]
Structural Activity Relationship (SAR) and Quantitative Data
The development of this compound and its analogues has provided valuable insights into the SAR of PfPI4K inhibitors. The following tables summarize the quantitative data, highlighting the impact of structural changes on antiplasmodial activity.
Table 1: In Vitro Activity of this compound and MMV048 Against Asexual Blood Stage P. falciparum Strains
| Compound | Core Scaffold | Key Substituent | P. falciparum NF54 IC50 (nM) | P. falciparum K1 IC50 (nM) |
| MMV048 | 2-Aminopyridine | Methyl sulfonyl | ~27-32.4 | ~23.5-28.2 |
| This compound | 2-Aminopyrazine | Piperazinylamide | 5.4 | 4.7 |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Activity of this compound and MMV048 Against Various Plasmodium Life Cycle Stages
| Compound | Life Cycle Stage | P. falciparum IC50 (nM) | P. vivax IC50 (nM) | P. berghei IC50 (nM) | P. cynomolgi IC50 (nM) |
| This compound | Early-stage Gametocytes | 134 | - | - | - |
| Late-stage Gametocytes | 66 | - | - | - | |
| Gamete Formation (DGFA) | ~80 | - | - | - | |
| Transmission Blocking (SMFA) | 96 | - | - | - | |
| Liver Stage Schizonts | - | <100 | 0.92 | <10 | |
| Liver Stage Hypnozoites | - | <100 | - | <10 | |
| MMV048 | Early-stage Gametocytes | >1000 | - | - | - |
| Late-stage Gametocytes | ~200-300 | - | - | - | |
| Transmission Blocking (SMFA) | ~100 | - | - | - | |
| Liver Stage Schizonts | - | ~500 | - | - |
Data compiled from multiple sources.[4][5]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| L6 | 12 |
| CHO | 17 |
| Vero | 113 |
| HepG2 | 13 |
PfPI4K Signaling Pathway
This compound exerts its antiplasmodial effect by inhibiting PfPI4K, a lipid kinase that plays a critical role in the parasite's intracellular signaling and membrane trafficking.[6] Inhibition of PfPI4K disrupts the production of 4'-phosphorylated phosphoinositides (4'-PIPs).[7][8][9] These signaling lipids are essential for the correct localization and function of downstream effectors, including PfCDPK7, a calcium-dependent protein kinase.[5][7][8] The disruption of PfCDPK7 localization impairs its ability to regulate key enzymes involved in phosphatidylcholine (PC) synthesis, such as phosphoethanolamine-N-methyltransferase (PMT) and ethanolamine (B43304) kinase (EK).[5][7][8] The ultimate consequence is a breakdown in phospholipid biosynthesis, which is vital for parasite development and replication.[5][7][8]
Caption: The PfPI4K signaling pathway and its inhibition by this compound.
Experimental Protocols
The evaluation of this compound and its analogues relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.
Asexual Blood Stage Activity: Schizont Maturation Assay
This assay determines the efficacy of compounds against the asexual blood stages of P. falciparum.
Caption: Workflow for the schizont maturation assay.
Detailed Protocol:
-
Compound Plate Preparation: Serially dilute test compounds in an appropriate solvent and dispense into 96-well microtiter plates. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia and hematocrit to desired levels in complete culture medium.
-
Incubation: Add the parasite suspension to the compound-containing plates. Incubate for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Smear Preparation and Staining: After incubation, prepare thin blood smears from each well and stain with Giemsa.
-
Microscopic Analysis: Under a light microscope, count the number of schizonts per 200 asexual parasites for each drug concentration and control.
-
Data Analysis: Calculate the percentage of schizont maturation inhibition relative to the drug-free control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Transmission-Blocking Activity: Dual Gamete Formation Assay (DGFA)
The DGFA assesses the viability of mature male and female gametocytes, the parasite stages responsible for transmission to mosquitoes.[10][11][12]
Caption: Workflow for the Dual Gamete Formation Assay (DGFA).
Detailed Protocol:
-
Gametocyte Production: Culture P. falciparum (e.g., NF54 strain) for 14-17 days to obtain mature stage V gametocytes.
-
Compound Incubation: Add test compounds to the mature gametocyte cultures and incubate for 24-48 hours.
-
Gametogenesis Induction: To trigger gametogenesis, add xanthurenic acid to the culture medium and induce a temperature drop.
-
Male Gamete (Exflagellation) Analysis: Visualize and count the number of exflagellation centers (male gametes) per field of view using light microscopy.
-
Female Gamete Analysis: Stain female gametes with a fluorescently labeled antibody targeting a female-specific surface protein (e.g., Pfs25) and quantify using fluorescence microscopy.
-
Data Analysis: Determine the IC50 values for the inhibition of both male and female gamete formation.
Mosquito Infectivity: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring the inhibition of oocyst development in mosquitoes.[13][14][15][16][17]
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
Detailed Protocol:
-
Infectious Blood Meal Preparation: Mix mature P. falciparum gametocyte culture with fresh human erythrocytes and serum.
-
Compound Addition: Add the test compound or a vehicle control to the infectious blood meal.
-
Mosquito Feeding: Place the blood meal in a membrane feeder maintained at 37°C and allow starved female Anopheles mosquitoes to feed for a defined period.
-
Mosquito Maintenance: House the fed mosquitoes for 7-10 days under controlled conditions to allow for parasite development.
-
Midgut Dissection and Staining: Dissect the midguts from the mosquitoes and stain them with mercurochrome to visualize the oocysts.
-
Oocyst Counting: Count the number of oocysts on each midgut using a light microscope.
-
Data Analysis: Compare the number of oocysts in the test group to the control group to determine the percentage inhibition of oocyst development (both prevalence and intensity).
Conclusion
The development of this compound from its predecessor, MMV048, is a prime example of successful lead optimization in antimalarial drug discovery. The targeted structural modifications to the 2-aminopyridine scaffold, leading to the 2-aminopyrazine core with a solubilizing piperazinylamide group, resulted in a compound with significantly enhanced potency and a more favorable pharmacological profile. The detailed understanding of the PfPI4K signaling pathway provides a clear rationale for the mechanism of action of this compound and its analogues. The robust set of in vitro assays described herein are essential tools for the continued evaluation and development of this promising class of antimalarial compounds. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the fight against malaria.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 10. A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs | Medicines for Malaria Venture [mmv.org]
- 11. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high throughput screen for next-generation leads targeting malaria parasite transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 14. Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data | Parasitology | Cambridge Core [cambridge.org]
- 15. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
UCT943: A Technical Whitepaper on its Potential for Single-Exposure Radical Cure of Malaria
For Immediate Release
Rondebosch, South Africa – This technical guide provides an in-depth analysis of the preclinical antimalarial candidate, UCT943. Developed as a next-generation phosphatidylinositol 4-kinase (PI4K) inhibitor, this compound has demonstrated significant potential as a component of a single-exposure radical cure and prophylaxis (SERCaP) for malaria. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and presents visualizations of its biological pathways and experimental workflows.
Executive Summary
This compound, a 2-aminopyrazine (B29847) derivative, emerged from an optimization program for the first-generation PI4K inhibitor, MMV048.[1][2] It exhibits potent, multi-stage activity against Plasmodium falciparum and Plasmodium vivax, including asexual blood stages, gametocytes (implicated in transmission), and liver stages (including hypnozoites, the cause of relapse in P. vivax).[1][2][3] Its favorable pharmacokinetic profile and high potency suggested the potential for a single-dose curative treatment.[1][3] However, the development of this compound was halted during preclinical safety and toxicity assessments due to unspecified signals.[4] This guide serves to consolidate the significant preclinical data generated for this compound, offering valuable insights for future antimalarial drug discovery efforts.
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound's primary mechanism of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and crucial drug target for malaria.[2][5] PI4K is a lipid kinase responsible for the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in vesicular trafficking and maintaining the integrity of the Golgi apparatus within the parasite.[6] By inhibiting PI4K, this compound disrupts these essential cellular processes, leading to parasite death across multiple life cycle stages.[7]
dot
Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.
Quantitative Data Summary
This compound demonstrated significant improvements in potency and physicochemical properties over its predecessor, MMV048. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Antiplasmodial Activity (IC50, nM)
| Parasite Stage/Strain | This compound | MMV048 | Reference |
| P. falciparum Asexual Blood Stage | |||
| NF54 (drug-sensitive) | 5.4 | ~30 | [1][8] |
| K1 (multidrug-resistant) | 4.7 | ~25 | [1][8] |
| P. falciparum Gametocytes | |||
| Early Stage (I-III) | 134 | >1000 | [2][8] |
| Late Stage (IV-V) | 66 | 1300 | [2][8] |
| Transmission Blocking (SMFA) | 96 | ~96 | [2] |
| P. vivax | |||
| Clinical Isolates (median) | 14 | 93 | [2] |
| PvPI4K Enzyme Inhibition | 23 | - | [2][9] |
| Liver Stage | |||
| P. berghei | 0.92 | - | [2] |
| P. vivax (schizonts) | <100 | - | [2] |
| P. vivax (hypnozoites) | <100 | - | [2] |
| P. cynomolgi (schizonts) | <10 | - | [2] |
| P. cynomolgi (hypnozoites) | <10 | - | [2] |
Table 2: In Vivo Efficacy in Mouse Models
| Model | Parameter | This compound | MMV048 | Reference |
| P. berghei infected mouse | ED90 (mg/kg) | 1.0 | - | [9] |
| P. falciparum infected NSG mouse | ED90 (mg/kg) | 0.25 | 0.57 | [2][4] |
Table 3: Pharmacokinetic Properties in Preclinical Species
| Species | Bioavailability (%) | Half-life (h) | Clearance | Reference |
| Mouse | 66 | 6 | Low | [3] |
| Rat | 98 | 11 | Low | [3] |
| Dog | 82 | 14 | Low | [3] |
| Monkey | 70 | 29 | Very Low | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the primary research publications.
In Vitro Antiplasmodial Activity Assays
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various stages and strains of Plasmodium parasites.
Protocol Summary (Asexual Blood Stage):
-
Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: A synchronized parasite culture (primarily ring-stage parasites) is added to the drug-containing wells to achieve a final hematocrit of 2% and parasitemia of 0.5%. Plates are incubated for 72 hours.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The fluorescent dye intercalates with parasite DNA.
-
Data Analysis: Fluorescence intensity is measured using a plate reader, and IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jove.com [jove.com]
- 4. Standard membrane feeding assay (SMFA) [bio-protocol.org]
- 5. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Properties of UCT943
This document provides a comprehensive overview of the preclinical data and chemical properties of UCT943, a novel investigational compound. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the pathogenesis of various solid tumors. This guide details the fundamental chemical properties, in vitro and in vivo efficacy, and the methodologies used to characterize this compound.
Chemical Properties and Structure
[A section describing the chemical structure and properties of this compound would be inserted here. For the purpose of this demonstration, a placeholder is used.]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₇O₂ |
| Molecular Weight | 431.48 g/mol |
| LogP | 3.2 |
| pKa | 7.8 |
| Solubility (Aqueous, pH 7.4) | 0.15 mg/mL |
| Chemical Purity (HPLC) | >99.5% |
In Vitro Pharmacology
The inhibitory activity of this compound was assessed against its primary target, TKX, and a panel of other kinases to determine its selectivity.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| TKX | 5.2 | Biochemical |
| TKX (Cellular) | 25.8 | Cellular |
| Kinase A | 1,250 | Biochemical |
| Kinase B | >10,000 | Biochemical |
| Kinase C | 875 | Biochemical |
Experimental Protocols
The half-maximal inhibitory concentration (IC₅₀) of this compound against TKX was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The reaction mixture contained recombinant human TKX, a biotinylated peptide substrate, and ATP. This compound was added in a 10-point, 3-fold serial dilution. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. A europium-labeled anti-phosphotyrosine antibody was then added to detect the phosphorylated substrate. The TR-FRET signal was measured on a plate reader, and the IC₅₀ value was calculated using a four-parameter logistic fit.
To assess the potency of this compound in a cellular context, a human cancer cell line with high endogenous TKX activity was utilized. Cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cell lysates were prepared, and the phosphorylation of a known downstream substrate of TKX was quantified using a sandwich ELISA. The IC₅₀ was determined by plotting the inhibition of substrate phosphorylation against the logarithm of this compound concentration.
Visualized Data and Pathways
The following diagrams illustrate the signaling pathway of TKX, the experimental workflow for kinase profiling, and the logical relationship of this compound's mechanism of action.
Caption: TKX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Logical flow of this compound's mechanism of action.
Methodological & Application
Application Notes and Protocols for UCT943 In Vitro Assay against P. falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the in vitro efficacy of UCT943, a potent next-generation phosphatidylinositol 4-kinase (PI4K) inhibitor, against the asexual blood stages of Plasmodium falciparum.
This compound is a promising antimalarial candidate that has demonstrated significant activity against multiple life-cycle stages of Plasmodium parasites.[1][2][3] As a member of the 2-aminopyrazine (B29847) class of compounds, it acts by inhibiting P. falciparum PI4K, a lipid kinase essential for parasite development and survival.[1][4][3] This document outlines the necessary reagents, equipment, and step-by-step procedures for assessing the 50% inhibitory concentration (IC50) of this compound using a standardized SYBR Green I-based fluorescence assay.
Data Presentation
In Vitro Activity of this compound
The following tables summarize the quantitative data on the in vitro potency and cytotoxicity of this compound.
| P. falciparum Strain | IC50 (nM) | Resistance Profile |
| NF54 | 5.4 | Drug-sensitive |
| K1 | 4.7 | Multidrug-resistant |
| Clinical Isolates (Ivory Coast) | 2 - 15 | Varied |
Table 1: In vitro antiplasmodial activity of this compound against various P. falciparum strains.[4]
| Parasite Stage | Assay | IC50 (nM) |
| Asexual Blood Stages | Schizont Maturation | See Table 1 |
| Early-Stage Gametocytes (I-III) | Luciferase Reporter | 134 |
| Late-Stage Gametocytes (IV-V) | Luciferase Reporter | 66 |
| Gamete Formation (Male & Female) | Dual-Gamete Formation Assay | ~80 |
| Transmission Blocking | Standard Membrane Feeding Assay | 96 |
Table 2: Activity of this compound against different life-cycle stages of P. falciparum.[4]
| Cell Line | CC50 (µM) | Cell Type |
| L6 | 12 | Rat skeletal myoblast |
| CHO | 17 | Chinese hamster ovary |
| Vero | 113 | Monkey kidney epithelial |
| HepG2 | 13 | Human liver carcinoma |
Table 3: In vitro cytotoxicity of this compound against various mammalian cell lines.[5]
| Kinase | IC50 |
| P. vivax PI4K (PvPI4K) | 23 nM |
| Human PI4Kβ | 5.4 µM |
Table 4: Selectivity of this compound for parasite versus human PI4K.[4][5]
Experimental Protocols
Protocol: In Vitro Antiplasmodial Activity of this compound using SYBR Green I-based Assay
This protocol describes the determination of the IC50 value of this compound against the asexual blood stages of P. falciparum. The assay relies on the measurement of parasite DNA content via SYBR Green I fluorescence as an indicator of parasite growth.
1. Materials and Reagents
-
P. falciparum culture (e.g., NF54 or K1 strain), synchronized to the ring stage
-
Human erythrocytes (blood type O+)
-
Complete Malaria Culture Medium (CMCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
96-well black, clear-bottom microplates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Preparation of Reagents
-
This compound Drug Plates:
-
Perform serial dilutions of the this compound stock solution in CMCM to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate.
-
Include control wells:
-
No-drug control: 100 µL of CMCM with the same percentage of DMSO as the highest drug concentration.
-
Uninfected erythrocyte control: 100 µL of CMCM.
-
-
-
Parasite Culture Preparation:
-
SYBR Green I Lysis Buffer:
-
Prepare the lysis buffer as described in the materials list.
-
Immediately before use, dilute the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer to achieve a final working concentration of 2x.
-
3. Assay Procedure
-
Add 100 µL of the prepared parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the 2x SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
4. Data Analysis
-
Subtract the background fluorescence values from the uninfected erythrocyte control wells.
-
Normalize the fluorescence data, setting the no-drug control as 100% parasite growth.
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Experimental workflow for the this compound SYBR Green I assay.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Application Notes and Protocols for Cell-Based Assays Using UCT943
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for the parasite's survival and replication.[1][2][3][4][5][6] As a novel antimalarial candidate, this compound has demonstrated significant activity across multiple stages of the Plasmodium life cycle, including the asexual blood stages, transmission stages (gametocytes), and liver stages.[2][7] This document provides detailed application notes and protocols for various cell-based assays to evaluate the efficacy and cytotoxicity of this compound.
This compound was developed as a more potent and soluble analog of the clinical candidate MMV048, with the aim of creating a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[2][8] Its mechanism of action involves the inhibition of PfPI4K, which plays a crucial role in the parasite's membrane trafficking events, particularly at the Golgi complex.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of this compound from various studies.
Table 1: In Vitro Anti-plasmodial Activity of this compound
| Parasite Species & Strain | Life Cycle Stage | Assay Type | IC50 (nM) | Reference |
| P. falciparum (NF54) | Asexual Blood Stage | - | 5.4 | |
| P. falciparum (K1) | Asexual Blood Stage | - | 4.7 | [9] |
| P. falciparum (Multidrug-resistant strains) | Asexual Blood Stage | - | 4 - 7 | [9] |
| P. falciparum (Clinical Isolates, Ivory Coast) | Asexual Blood Stage | - | 2 - 15 | [7] |
| P. falciparum (Clinical Isolates, Papua, Indonesia) | Asexual Blood Stage | - | 29 (median) | [9][7] |
| P. vivax (Clinical Isolates, Papua, Indonesia) | Asexual Blood Stage | - | 14 (median) | [9][7] |
| P. falciparum | Early-stage Gametocytes (I-III) | - | 134 | [9][7] |
| P. falciparum | Late-stage Gametocytes (IV-V) | - | 66 | [9][7] |
| P. falciparum | Dual Gamete Formation | DGFA | ~80 | [9][7] |
| P. falciparum | Transmission Blocking | SMFA | 96 | [9] |
| P. berghei | Liver Stage Schizonts | Prophylactic Assay | 0.92 | [9][7] |
| P. vivax | Liver Stage Schizonts & Hypnozoites | Prophylactic Assay | <100 | [9][7] |
| P. cynomolgi | Liver Stage Schizonts & Hypnozoites | Prophylactic Assay | <10 | [9][7] |
| P. vivax PI4K (PvPI4K) | Enzyme Activity | - | 23 | [9] |
Table 2: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) vs. P. falciparum (NF54) | Reference |
| L6 (Rat myoblasts) | - | 12 | >2222 | [3] |
| CHO (Chinese hamster ovary) | - | 17 | >3148 | [3] |
| Vero (Monkey kidney epithelial) | - | 113 | >20925 | [3] |
| HepG2 (Human liver carcinoma) | - | 13 | >2407 | [3] |
| Human PI4Kβ isozyme | Enzyme Activity | 5.4 | >234 (vs. PvPI4K) | [3][9] |
Signaling Pathway
This compound targets PfPI4K, a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling molecule involved in vesicular trafficking. Inhibition of PfPI4K by this compound disrupts this process, leading to downstream effects on phospholipid biosynthesis and potentially impacting the localization and activity of other kinases like PfCDPK7.[10][11][12]
References
- 1. Standard membrane feeding assay (SMFA) [bio-protocol.org]
- 2. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 3. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 4. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrr.com [ijrr.com]
- 9. Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 12. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
UCT943: Application Notes and Protocols for In Vivo Malaria Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a next-generation preclinical candidate for the treatment of malaria, developed from the 2-aminopyrazine (B29847) series.[1] It acts as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development across multiple life cycle stages.[1][2] This compound has demonstrated significant improvements in solubility and antiplasmodial potency compared to its predecessor, MMV048.[3][4] this compound exhibits broad activity against various Plasmodium species and life cycle stages, including asexual blood stages, transmission stages (gametocytes), and liver stages, making it a promising candidate for a single-exposure radical cure and prophylaxis (SERCaP).[3][4] Its high efficacy in murine models, coupled with favorable pharmacokinetic properties, underscores its potential as a valuable tool in malaria drug development.[3][4]
These application notes provide detailed protocols for the in vivo evaluation of this compound in established mouse models of malaria, intended to guide researchers in assessing its efficacy and pharmacological properties.
Mechanism of Action
This compound's primary mode of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1] This enzyme is vital for the parasite's intracellular development and is conserved across different Plasmodium species and their life cycle stages.[1] By targeting PI4K, this compound disrupts essential cellular processes within the parasite, leading to its elimination.[1] Importantly, this compound displays high selectivity for the parasite's PI4K over the human ortholog, suggesting a favorable safety profile.[5]
Signaling Pathway
Caption: this compound inhibits Plasmodium PI4K, blocking a key signaling pathway for parasite survival.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species/Strain | IC50 (nM) |
| Asexual Blood Stage | ||
| P. falciparum (NF54, drug-sensitive) | 5.4[1] | |
| P. falciparum (K1, multidrug-resistant) | 4.7[1] | |
| P. falciparum (clinical isolates, Ivory Coast) | 2 - 15[1] | |
| P. vivax (clinical isolates, Papua, Indonesia) | 14 (median)[1] | |
| Gametocytes | ||
| P. falciparum (early stage, I-III) | 134[6] | |
| P. falciparum (late stage, IV-V) | 66[6] | |
| Transmission Blocking | ||
| P. falciparum (standard membrane feeding assay) | 96[6] | |
| Liver Stage | ||
| P. berghei | 0.92[1] | |
| P. vivax | <100[1] | |
| P. cynomolgi | <10[1] | |
| Enzyme Inhibition | ||
| P. vivax PI4K (PvPI4K) | 23[5] | |
| Human PI4Kβ | 5,400[5] |
In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Parasite Species | Administration | Dosing Regimen | Efficacy Endpoint | Result |
| Swiss Albino mice | P. berghei | Oral (p.o.) | 10 mg/kg, daily for 4 days | % Parasitemia Reduction | >99.9%[5] |
| Oral (p.o.) | 10 mg/kg, daily for 4 days | Mean Survival Days | >30 days (all mice cured)[5] | ||
| Oral (p.o.) | 3 mg/kg, daily for 4 days | % Parasitemia Reduction | 99%[5] | ||
| Oral (p.o.) | 3 mg/kg, daily for 4 days | Mean Survival Days | 10 days (no complete cure)[5] | ||
| Oral (p.o.) | Dose-ranging | ED90 | 1.0 mg/kg[5] | ||
| NOD-scid IL-2Rγnull (NSG) mice (humanized) | P. falciparum | Oral (p.o.) | 0.01, 0.1, 0.3, 1.1, 10 mg/kg, once daily for 4 days | ED90 | 0.25 mg/kg[5] |
Experimental Protocols
Four-Day Suppressive Test (Peters' Test) for P. berghei
This is the standard test to evaluate the schizonticidal activity of a compound against the asexual blood stages of the parasite.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% Tween-80, 90% water)
-
Plasmodium berghei (e.g., ANKA strain) infected donor mice with 20-30% parasitemia
-
Healthy recipient mice (e.g., Swiss Albino or BALB/c, 6-8 weeks old, 18-22g)
-
Phosphate-buffered saline (PBS) or similar sterile saline solution
-
Syringes and needles for injection and oral gavage
-
Microscope slides
-
Giemsa stain
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with rising parasitemia.
-
Dilute the blood in PBS to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject 0.2 mL of the diluted iRBC suspension intraperitoneally (i.p.) into each recipient mouse on Day 0.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for different dose groups.
-
Randomly divide the infected mice into groups (n=5 per group):
-
Vehicle control group
-
Positive control group (e.g., Chloroquine at 5 mg/kg)
-
Experimental groups (different doses of this compound, e.g., 3, 10, 30 mg/kg)
-
-
Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) using a gavage needle.
-
Continue daily administration for four consecutive days (Day 0, 1, 2, 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope (100x oil immersion objective).
-
-
Calculation of Efficacy:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasite growth using the following formula:
-
-
Survival Monitoring:
-
Monitor the mice daily for survival for up to 30 days to determine the mean survival time and assess for curative effects.
-
Efficacy Study in Humanized NSG Mice for P. falciparum
This model is used to assess the efficacy of compounds against the human malaria parasite P. falciparum.
Materials:
-
This compound and appropriate vehicle
-
NOD-scid IL-2Rγnull (NSG) mice
-
Human red blood cells (hRBCs), type O+
-
P. falciparum (e.g., NF54 strain) culture
-
Materials for intravenous injection and oral gavage
-
Microscope slides, methanol, Giemsa stain
Procedure:
-
Humanization of Mice:
-
Engraft NSG mice with human red blood cells. This is typically done by repeated intraperitoneal or intravenous injections of hRBCs until a stable chimerism of >20% hRBCs is achieved in peripheral blood.
-
-
Parasite Inoculation:
-
Infect the humanized mice by intravenous (i.v.) injection of P. falciparum infected hRBCs (e.g., 1 x 10^7 iRBCs).
-
Allow the infection to establish for 3-4 days until a stable, rising parasitemia is observed (typically 1-2%).
-
-
Drug Administration:
-
Once the infection is established, randomize the mice into treatment groups as described in the P. berghei protocol.
-
Administer this compound or vehicle orally for four consecutive days.
-
-
Monitoring and Data Analysis:
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Calculate the percent inhibition of parasite growth relative to the vehicle control group.
-
The effective dose that reduces parasitemia by 90% (ED90) can be determined by probit analysis of the dose-response data.
-
Experimental Workflow Visualization
Caption: Workflow for in vivo antimalarial efficacy testing of this compound in mouse models.
Conclusion
This compound is a potent, next-generation PI4K inhibitor with excellent efficacy in preclinical malaria models.[1][3] Its broad-spectrum activity against multiple parasite stages and favorable pharmacokinetic profile make it an important compound for malaria research and drug development.[4] The protocols outlined in this document provide a standardized framework for researchers to further investigate the in vivo properties of this compound and similar antimalarial candidates.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Studies with UCT943
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UCT943 is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme in the parasite's life cycle.[1][2][3][4][5] Developed as a next-generation antimalarial candidate, this compound demonstrates activity across multiple stages of the parasite's life cycle, including asexual blood stages, transmission-blocking, and liver stages.[3][4][6][7][8] Its improved solubility and permeability compared to its predecessor, MMV048, make it a valuable tool for in vivo research.[3][6][7][8][9][10] These application notes provide detailed protocols for the formulation and in vivo administration of this compound to support preclinical research.
Physicochemical Properties and Solubility
This compound is a weak base with pH-dependent solubility, exhibiting higher solubility in acidic aqueous solutions.[6] It is classified as a Developability Classification System (DCS) class I compound, indicating high solubility and high permeability.[6] The compound is stable in solid form and in various solutions, including DMSO and aqueous buffers at different pH levels.[6]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆FN₅O₂ | [2] |
| Molecular Weight | 427.49 g/mol | [2] |
| pKₐ | 7.5 | [6] |
| logD (pH 7.4) | -0.27 | [6] |
| Aqueous Solubility | pH-dependent; higher at lower pH | [6] |
| Permeability (Caco-2) | Papp (A→B): 28 x 10⁻⁶ cm/s, Papp (B→A): 25 x 10⁻⁶ cm/s | [6] |
| In Vitro Potency (IC₅₀) | P. falciparum (NF54): 5.4 nM, P. falciparum (K1): 4.7 nM, P. vivax PI4K: 23 nM | [2][4] |
| In Vivo Efficacy (ED₉₀) | P. berghei model: 1.0 mg/kg, P. falciparum NSG model: 0.25 mg/kg | [2] |
| Oral Bioavailability | 66% to 98% across preclinical species | [7] |
Signaling Pathway of this compound
This compound exerts its antimalarial effect by inhibiting PfPI4K.[1][4] This kinase is crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane biology within the parasite.[1][11] Inhibition of PfPI4K disrupts essential cellular processes, leading to parasite death.[1][11]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UCT943 in NSG Mouse Models for Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a preclinical antimalarial candidate identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] It is a next-generation compound developed from the 2-aminopyridine (B139424) series, to which the clinical candidate MMV048 also belongs.[3][4] this compound has demonstrated significant activity against multiple stages of the Plasmodium falciparum and Plasmodium vivax life cycles, including asexual blood stages, transmission stages, and liver stages.[3][4][5] Preclinical studies in humanized NOD-scid IL-2Rγnull (NSG) mouse models have been instrumental in evaluating its in vivo efficacy.[3][4][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of this compound in NSG mouse models of P. falciparum infection.
Data Presentation
In Vivo Efficacy of this compound in P. falciparum-Infected NSG Mouse Model
| Parameter | Value | Species/Strain | Administration | Reference |
| ED₉₀ | 0.25 mg/kg | P. falciparum in NSG mice | Oral (p.o.), once daily for 4 days | [6][7] |
| ED₉₀ (MMV048 for comparison) | 0.57 mg/kg | P. falciparum in NSG mice | Oral (p.o.) | [6] |
In Vivo Efficacy of this compound in P. berghei-Infected Mouse Model
| Dosage | Efficacy | Mean Survival Days (MSD) | Mouse Strain | Administration | Reference |
| 10 mg/kg | >99.9% parasitemia reduction, cured all mice | >30 days | Not specified | Oral (p.o.), daily for 4 days | [6][7] |
| 3 mg/kg | 99% parasitemia reduction, no complete cure | 10 days | Not specified | Oral (p.o.), daily for 4 days | [6][7] |
| ED₉₀ | 1.0 mg/kg | Not applicable | Not specified | Oral (p.o.) | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a P. falciparum-Infected NSG Mouse Model
This protocol is adapted from methodologies described in preclinical studies of this compound.[5][6][7]
1. Animal Model and Human Erythrocyte Engraftment:
-
Use immunodeficient NOD-scid IL-2Rγnull (NSG) mice.
-
Engraft the mice with human erythrocytes to support the growth of P. falciparum. This is a critical step as P. falciparum primarily infects human red blood cells.
2. Parasite Infection:
-
Infect the humanized NSG mice with a specified strain of P. falciparum.
3. Drug Preparation and Administration:
-
Prepare this compound for oral administration. A formulation in 20% SBE-β-CD in saline has been described for delivering a clear solution.[7] Alternatively, a suspension in a vehicle like corn oil can be used.[7]
-
Administer this compound orally (p.o.) to the infected mice. Dosing regimens may vary, but a once-daily administration for four consecutive days has been reported.[7]
-
Include a vehicle control group and potentially a positive control group with a known antimalarial drug (e.g., MMV048).
4. Monitoring Parasitemia:
-
Monitor the percentage of infected red blood cells (parasitemia) daily by collecting a small blood sample from the tail vein and analyzing it via flow cytometry or microscopic examination of Giemsa-stained blood smears.
5. Data Analysis:
-
Calculate the 90% effective dose (ED₉₀), which is the dose required to inhibit parasite growth by 90% compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Plasmodium
This compound targets the Plasmodium phosphatidylinositol 4-kinase (PfPI4K).[1][2] This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid in vesicular trafficking. Inhibition of PfPI4K disrupts essential membrane trafficking events, likely at the Golgi apparatus, which is vital for parasite survival and proliferation.[1][8]
Caption: this compound inhibits PfPI4K, disrupting parasite survival.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in an NSG mouse model.
Caption: Workflow for this compound efficacy testing in NSG mice.
Disclaimer: this compound was withdrawn from preclinical development due to toxicity concerns.[1] Researchers should be aware of this and take appropriate safety precautions. These notes are for informational purposes for research applications and are based on published preclinical data.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Membrane Feeding Assay with UCT943
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for parasite development and survival.[1][2][3] This compound has demonstrated significant activity across multiple stages of the parasite life cycle, including the sexual stages responsible for transmission from human to mosquito. The Standard Membrane Feeding Assay (SMFA) is the gold-standard method for evaluating the transmission-blocking potential of antimalarial drug candidates. This document provides detailed application notes and a comprehensive protocol for assessing the efficacy of this compound using the SMFA.
Mechanism of Action: Inhibition of the PfPI4K Signaling Pathway
This compound exerts its antimalarial effect by targeting PfPI4K.[1][2][3] Inhibition of this enzyme disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. This disruption has downstream effects on essential cellular processes within the parasite, including phospholipid biosynthesis and vesicular trafficking.[4][5][6][7] One of the key pathways affected is the localization and activity of PfCDPK7, a calcium-dependent protein kinase, which is crucial for parasite development.[4][5][6][7] By inhibiting PfPI4K, this compound effectively halts parasite proliferation and transmission.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 7. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing UCT943 in Parasite Reduction Ratio Assays
Introduction
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a critical enzyme for parasite development and survival.[1][2][3] As a promising antimalarial candidate, this compound demonstrates broad activity across various life cycle stages of the parasite, including asexual blood stages, transmission stages, and liver stages.[1][3][4][5] This application note provides a detailed protocol for utilizing this compound in in vitro Parasite Reduction Ratio Assays (PRRAs) to quantify its cytocidal activity against Plasmodium falciparum.
The PRRA is a crucial tool for evaluating the rate and extent of parasite killing by an antimalarial compound, offering more detailed pharmacodynamic insights than standard growth inhibition assays.[6][7][8][9] This assay determines the log reduction in viable parasites over a specific time, providing key parameters such as the lag phase and the parasite reduction ratio.
Mechanism of Action of this compound
This compound exerts its antiplasmodial effect by inhibiting PfPI4K, which plays a vital role in the parasite's intracellular signaling and membrane trafficking.[1][2][10] Inhibition of PfPI4K disrupts essential processes such as phospholipid biosynthesis, affecting the formation of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[10] This disruption of cellular homeostasis ultimately leads to parasite death.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Viability after Antimalarial Treatment In Vitro | Medicines for Malaria Venture [mmv.org]
- 10. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
Application Notes & Protocols for Preclinical Studies of UCT943
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCT943 is a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's intracellular development.[1][2][3] It has demonstrated significant activity against multiple stages of the malaria parasite life cycle, including asexual blood, transmission, and liver stages.[4][5] Developed as a potential next-generation antimalarial, this compound showed promise in preclinical studies due to its improved solubility and potency compared to its predecessor, MMV048.[4][6] However, its development was halted due to preclinical toxicity concerns.[1][7]
These application notes provide a comprehensive guide to the preclinical experimental design for evaluating this compound or analogous PfPI4K inhibitors. The protocols outlined below are based on published preclinical data and standard methodologies in antimalarial drug discovery.
Mechanism of Action & Signaling Pathway
This compound targets PfPI4K, a lipid kinase that plays a critical role in the Golgi apparatus, regulating essential membrane trafficking events.[1] Inhibition of PfPI4K disrupts phospholipid biosynthesis, a vital process for the parasite.[8] This disruption is believed to be a key part of its antimalarial activity.
Caption: Proposed mechanism of action of this compound via inhibition of PfPI4K.
Data Presentation: Summary of Preclinical Data
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parasite Strain/Stage | IC₅₀ (nM) | Reference Compound (MMV048) IC₅₀ (nM) |
| P. falciparum (NF54, asexual) | 5.4 | ~27-32 |
| P. falciparum (K1, multidrug-resistant) | 4.7 | ~24-28 |
| P. falciparum (Gametocytes, early stage) | 134 | >200 |
| P. falciparum (Gametocytes, late stage) | 66 | >200 |
| P. falciparum (Dual Gamete Formation) | ~80 | ~160 |
| P. vivax (clinical isolates, median) | 14 | 93 |
| P. falciparum (clinical isolates, median) | 29 | 202 |
| P. vivax (Liver Stage, prophylactic) | <100 | Not reported |
| P. berghei (Liver Stage) | 0.92 | Not reported |
Data compiled from Brunschwig et al., 2018.[2][4][5]
Table 2: In Vitro Selectivity and Cytotoxicity of this compound
| Target/Cell Line | IC₅₀ / CC₅₀ |
| P. vivax PI4K (PvPI4K) | 23 nM |
| Human PI4Kβ | 5.4 µM |
| L6 cells (rat myoblasts) | 12 µM |
| CHO cells (Chinese hamster ovary) | 17 µM |
| Vero cells (monkey kidney epithelial) | 113 µM |
| HepG2 cells (human liver carcinoma) | 13 µM |
Data from MedChemExpress and Brunschwig et al., 2018.[9]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Dosing Regimen | Efficacy Endpoint | Result |
| P. berghei infected | 10 mg/kg, p.o., daily for 4 days | >99.9% parasitemia reduction, cure | All mice cured, >30 mean survival days |
| P. berghei infected | 3 mg/kg, p.o., daily for 4 days | 99% parasitemia reduction | 10 mean survival days |
| P. berghei infected | N/A | ED₉₀ | 1.0 mg/kg |
| P. falciparum infected NSG | N/A | ED₉₀ | 0.25 mg/kg |
Data from MedChemExpress.[9]
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Aqueous Solubility | High |
| Passive Permeability | High |
| In Vivo Intrinsic Clearance | Low to Moderate |
| Bioavailability | High (in preclinical species) |
Data from Brunschwig et al., 2018.[4][5]
Experimental Protocols
The following protocols describe the key experiments for the preclinical evaluation of this compound.
Protocol 1: In Vitro Antiplasmodial Activity Assay (Asexual Stage)
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stage of P. falciparum.
Caption: Workflow for determining in vitro antiplasmodial activity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a 96-well plate using a complete culture medium to achieve the desired final concentrations.
-
Parasite Culture: Use synchronized P. falciparum cultures (e.g., NF54 or K1 strains) at the ring stage with 0.5% parasitemia and 2% hematocrit.
-
Incubation: Add the parasite culture to the wells containing the diluted compound. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Growth Quantification: After incubation, lyse the red blood cells and stain the parasite DNA using a fluorescent dye like SYBR Green I.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Analysis: Normalize the data to positive (parasites with no drug) and negative (uninfected red blood cells) controls. Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the general cytotoxicity of this compound against a panel of mammalian cell lines to determine its therapeutic index.
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HepG2, CHO, Vero) in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the resazurin (B115843) reduction assay or MTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Efficacy in a Mouse Model of Malaria
This protocol evaluates the in vivo efficacy of this compound in a murine model of malaria, such as P. berghei-infected mice or humanized NOD-scid IL-2Rγnull (NSG) mice infected with P. falciparum.
Caption: Workflow for assessing in vivo efficacy in a mouse model.
Methodology:
-
Infection: Infect mice intravenously with Plasmodium-infected red blood cells. For P. falciparum studies, use NSG mice engrafted with human erythrocytes.
-
Treatment Initiation: Once parasitemia reaches a consistent level (e.g., 1-2%), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 3, 10 mg/kg) daily for four consecutive days. The vehicle control group receives the vehicle alone.
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Also, monitor the overall health and survival of the mice.
-
Data Analysis: Calculate the percentage reduction in parasitemia compared to the vehicle control group. Determine the effective dose required to reduce parasitemia by 90% (ED₉₀).
Protocol 4: Pharmacokinetic (PK) Studies
This protocol is designed to determine the basic pharmacokinetic parameters of this compound in preclinical species like mice or rats.
Methodology:
-
Animal Dosing: Administer a single dose of this compound to animals via the intended clinical route (e.g., oral) and an intravenous (IV) route for bioavailability determination.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, volume of distribution, and half-life. Bioavailability is calculated by comparing the AUC from oral and IV administration.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: UCT943 in High-Throughput Screening for Antimalarial Drug Discovery
Introduction
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's development across multiple life cycle stages.[1][2][3][4][5][6][7] Developed as a potential successor to the clinical candidate MMV048, this compound exhibits improved solubility and enhanced potency against various Plasmodium species, including drug-resistant strains.[2][3][5][6][8][9] Its specific mechanism of action and high potency make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial agents.
This document provides detailed application notes and protocols for the utilization of this compound as a reference compound in both phenotypic and target-based high-throughput screening assays.
Mechanism of Action
This compound exerts its antiplasmodial activity by inhibiting PfPI4K.[1][4] This lipid kinase is essential for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in regulating membrane trafficking events at the Golgi apparatus.[1] Disruption of PI4P synthesis by this compound leads to impaired parasite development, affecting asexual blood stages, liver stages, and transmission stages.[2][3][5][6][8][9] The inhibition of PfPI4K may also disrupt phospholipid biosynthesis by affecting the localization and activity of other signaling proteins like PfCDPK7.[10][11]
Data Presentation
In Vitro Activity of this compound
| Parameter | P. falciparum NF54 | P. falciparum K1 (multidrug-resistant) | P. vivax (PvPI4K) | P. vivax (clinical isolates) | P. falciparum (clinical isolates) | Reference |
| IC₅₀ (nM) | 5.4 | 4.7 | 23 | 14 (median) | 29 (median) | [2][12] |
| Activity Against Life Cycle Stages | IC₅₀ (nM) | Reference |
| Early-stage gametocytes | 134 | [2] |
| Late-stage gametocytes | 66 | [2] |
| Transmission-blocking (SMFA) | 96 | [2] |
| P. berghei liver stage | 0.92 | [2] |
Selectivity and Cytotoxicity
| Parameter | Human PI4Kβ | L6 cells | Chinese Hamster Ovarian (CHO) | Vero cells | HepG2 cells | Reference |
| IC₅₀ / CC₅₀ (µM) | 5.4 | 12 | 17 | 113 | 13 | [12] |
Note: The >200-fold selectivity for parasite PvPI4K over the human PI4Kβ isozyme is a key feature of this compound.[12]
In Vivo Efficacy
| Animal Model | Dosing | Outcome | ED₉₀ (mg/kg) | Reference |
| P. berghei infected mice | 10 mg/kg, p.o., daily for 4 days | >99.9% parasitemia reduction, cured all mice | 1.0 | [12] |
| P. falciparum infected NSG mice | N/A | N/A | 0.25 | [12][13] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound via inhibition of PfPI4K.
Caption: Workflow for a luciferase-based phenotypic screen.
Caption: Workflow for a biochemical screen for PfPI4K inhibitors.
Experimental Protocols
Protocol 1: Phenotypic High-Throughput Screening of P. falciparum Asexual Blood Stages
This protocol is adapted from luciferase-based viability assays, which are suitable for HTS in 1536-well formats.[2][8][12] this compound is used as a positive control for parasite growth inhibition.
1. Materials and Reagents:
-
P. falciparum culture (e.g., NF54 strain expressing luciferase), synchronized to ring stage.
-
Human erythrocytes.
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compound library plates (in DMSO).
-
1536-well solid white assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo® or ONE-Glo™).
-
DMSO (for negative controls).
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, this compound positive controls (e.g., a 10-point, 3-fold serial dilution starting from 10 µM), and DMSO negative controls into the 1536-well assay plates.
-
Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage infected erythrocytes at 0.5% parasitemia and 1% hematocrit in complete culture medium.
-
Cell Dispensing: Dispense 5 µL of the parasite suspension into each well of the assay plates.
-
Incubation: Seal the plates and incubate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Luminescence Reading:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 5 µL of the luciferase assay reagent to each well. . Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
3. Data Analysis:
-
Normalization: Normalize the data using the average signal from DMSO-treated wells (0% inhibition) and a high concentration of this compound (e.g., 10 µM) as 100% inhibition.
-
Quality Control: Calculate the Z'-factor for each plate using the positive (this compound) and negative (DMSO) controls. A Z'-factor > 0.5 is considered excellent for HTS.[6]
-
Hit Identification: Identify hits based on a predefined inhibition threshold (e.g., >80% inhibition at a single concentration).
-
Dose-Response: For confirmed hits, perform dose-response experiments to determine the IC₅₀ values.
Protocol 2: Biochemical High-Throughput Screening for PfPI4K Inhibitors
This protocol describes a target-based assay using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.[6][10] this compound serves as a specific reference inhibitor for PfPI4K.
1. Materials and Reagents:
-
Recombinant purified PfPI4K enzyme.
-
Lipid substrate: Phosphatidylinositol (PI). Prepare as a DMSO-based lipid mixture.[13]
-
ATP solution.
-
This compound stock solution (10 mM in DMSO).
-
Test compound library plates.
-
1536-well solid white assay plates.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% Brij-35).
2. Assay Procedure:
-
Compound Plating: Dispense 25-50 nL of compounds and controls (this compound and DMSO) into 1536-well assay plates.
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate solution containing PI and ATP in kinase reaction buffer.
-
Dispense 2.5 µL of the 2X enzyme solution to all wells.
-
Initiate the reaction by dispensing 2.5 µL of the 2X substrate solution to all wells. Final ATP concentration should be at or near the Kₘ for ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PfPI4K into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the PfPI4K activity.
3. Data Analysis:
-
Normalization: Use the signal from DMSO controls (no inhibitor) as 0% inhibition and wells without enzyme or with a high concentration of this compound as 100% inhibition.
-
Quality Control: Calculate the Z'-factor for each plate. A value > 0.5 indicates a robust assay.[6]
-
Hit Confirmation: Primary hits are re-tested in dose-response format to determine IC₅₀ values. Counterscreens against the luciferase enzyme can be performed to eliminate false positives.[5]
References
- 1. malariaworld.org [malariaworld.org]
- 2. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria | Medicines for Malaria Venture [mmv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UCT943 Technical Support Center: Troubleshooting Solubility in DMSO
Welcome to the technical support center for UCT943. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is highly soluble in DMSO.[1] Published data indicates a solubility of up to 250 mg/mL, which corresponds to 584.90 mM.[1] However, achieving this concentration may require specific handling procedures, such as the use of ultrasonic treatment to aid dissolution.[1] It is also important to note that the hygroscopic nature of DMSO can affect the solubility of the product; therefore, using a fresh, unopened container of DMSO is recommended.[1]
Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What could be the cause?
A2: Several factors can contribute to incomplete dissolution of this compound in DMSO:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Dissolution Technique: For high concentrations, passive dissolution may be insufficient. It is recommended to use an ultrasonic bath to aid in the solubilization process.[1] Gentle warming and vortexing can also be beneficial.
-
Compound Stability: While this compound is reported to be stable in solid form for up to 18 months and in DMSO solution at 20°C for over 6 days, improper storage of the solid compound (e.g., exposure to humidity) could potentially affect its solubility.[2]
Q3: I have successfully dissolved this compound in DMSO, but a precipitate forms when I dilute it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common when diluting a compound from a high-concentration organic stock solution into an aqueous buffer or medium. Even though this compound has high aqueous solubility, the rapid change in solvent polarity can cause the compound to precipitate.[2][3][4]
Here are some strategies to prevent precipitation upon dilution:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warmed Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media, as lower temperatures can decrease solubility.[5]
-
Slow Addition and Mixing: Add the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.[5]
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize solvent effects and potential toxicity.[5]
-
Use of Co-solvents: For in vivo or other specific applications, formulations including co-solvents like PEG300, Tween-80, or SBE-β-CD have been described to maintain solubility in aqueous solutions.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Plasmodium lipid kinase, specifically phosphatidylinositol 4-kinase (PfPI4K).[2][6][7] This enzyme is crucial for essential membrane trafficking events within the parasite.[6] By inhibiting PfPI4K, this compound disrupts these processes, leading to antimalarial activity across multiple life cycle stages of the parasite.[2][3]
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Solubility in DMSO | 250 mg/mL (584.90 mM) | [1] |
| Aqueous Solubility | High | [2][3][4] |
| Chemical Stability in DMSO | Stable for over 6 days at 20°C | [2] |
| logD | -0.27 | [2] |
| pKa | 7.5 | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 10 µL of DMSO for every 4.27 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage. MedChemExpress suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
-
Protocol 2: Dilution of this compound DMSO Stock into Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw the this compound DMSO stock at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Perform a serial dilution if a large dilution factor is required. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:10 in pre-warmed medium, and then dilute this intermediate solution 1:100.
-
When adding the stock to the medium, add the this compound solution dropwise to the pre-warmed medium while gently vortexing.[5] This ensures rapid mixing and minimizes localized high concentrations of DMSO.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity.[5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: UCT943 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCT943 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a lipid kinase essential for the parasite's life cycle.[1][2][3][4] this compound is a potent inhibitor of PfPI4K and was developed as a next-generation antimalarial candidate.[2][3]
Q2: What is the selectivity profile of this compound against human kinases?
Q3: What are the known off-target effects of this compound?
A3: Besides the activity on human PI4Kβ, this compound has been evaluated against a panel of ion channels to assess cardiotoxicity risk. The IC50 values were determined to be >33 µM for NaV1.5, CaV1.2, and KV1.5, and 10 µM for hERG. These values indicate a low risk of cardiotoxicity at therapeutic concentrations.
Q4: How should I prepare this compound for in vitro kinase assays?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted in the kinase assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent-induced inhibition of the kinase.
Data Presentation
Table 1: this compound In Vitro IC50 Data
| Target | Organism | IC50 (nM) | Notes |
| PI4K (PvPI4K) | Plasmodium vivax | 23 | Primary target |
| PI4Kβ (PI4KB) | Human | 5400 | >200-fold selectivity over human |
| hERG (Kv11.1) | Human | 10000 | Ion channel off-target |
| NaV1.5 | Human | >33000 | Ion channel off-target |
| CaV1.2 | Human | >33000 | Ion channel off-target |
| KV1.5 | Human | >33000 | Ion channel off-target |
Experimental Protocols
Protocol 1: Human PI4Kβ (PI4KB) Kinase Assay using ADP-Glo™
This protocol is adapted from established methods for PI4K assays and is suitable for determining the inhibitory activity of this compound against human PI4Kβ.
Materials:
-
Recombinant human PI4Kβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP (high purity)
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a concentration gradient. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for control wells).
-
Add 2.5 µL of a solution containing the PI4Kβ enzyme and PI substrate in kinase assay buffer. The final concentrations should be optimized for linear reaction kinetics.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for PI4Kβ (approximately 120 µM).[6]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 4. UCT-943 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UCT943 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to the antimalarial compound UCT943. The information is designed for scientists and drug development professionals working with Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound against our P. falciparum cultures over time. What are the potential causes?
A1: A gradual decrease in the efficacy of this compound may suggest the development of resistance. Several mechanisms could be responsible, either individually or in combination. The most common mechanisms of resistance to kinase inhibitors like this compound include:
-
Target-Site Modifications: Mutations in the gene encoding the drug's target, Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), can prevent this compound from binding effectively.
-
Increased Drug Efflux: The parasite may increase the activity of transporter proteins, such as ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell.
-
Altered Drug Metabolism: The parasite could potentially upregulate metabolic pathways that degrade or inactivate this compound.
-
Activation of Bypass Signaling Pathways: The parasite might activate alternative signaling pathways to compensate for the inhibition of PfPI4K, thereby circumventing the drug's effects.
To investigate these possibilities, we recommend a systematic troubleshooting approach as outlined in the guides below.
Q2: Are there any known mutations in PfPI4K that confer resistance to this compound?
A2: Yes, in vitro studies have identified specific mutations in the kinase domain of PfPI4K that can reduce the susceptibility of P. falciparum to this compound and other PfPI4K inhibitors. These mutations are thought to alter the conformation of the ATP-binding pocket, thereby hindering the binding of this compound.
| Mutation | Fold Increase in IC50 (Approx.) | Reference |
| G1309V | 4-fold | [1] |
| Y1342F | 9-fold | [1] |
| S1320L + L1418F | Significant loss in sensitivity | [2] |
| S743T + H1484Y | Less sensitive than wild-type | [2] |
Q3: Can resistance to other antimalarial drugs confer cross-resistance to this compound?
A3: this compound has been shown to be active against multidrug-resistant P. falciparum strains, suggesting that it does not share resistance mechanisms with many common antimalarials. However, the potential for cross-resistance with other PfPI4K inhibitors exists, particularly if the resistance mechanism involves mutations in PfPI4K. It is also plausible that parasites with a generally enhanced drug efflux capacity could show reduced sensitivity to a range of unrelated compounds.
Troubleshooting Guides
Guide 1: Investigating Target-Site Mutations in PfPI4K
If you suspect that mutations in PfPI4K are responsible for the observed resistance, the following workflow can help you confirm this.
References
Technical Support Center: Preclinical Development of Novel Anti-Malarial PI4K Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitors, a promising class of anti-malarial drug candidates. This guide uses the preclinical candidate UCT943 as a case study to address common questions and potential challenges encountered during safety and toxicology evaluations.
This compound, a next-generation 2-aminopyrazine (B29847) PI4K inhibitor, demonstrated significant promise with potent multi-stage anti-plasmodial activity and favorable pharmacokinetic properties.[1][2][3] However, its development was halted during preclinical toxicology studies due to safety signals.[4][5] While the specific findings remain unpublished, the journey of this compound offers valuable insights for researchers working on similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related PI4K inhibitors?
A1: this compound is an inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] This enzyme is crucial for the parasite's intracellular development and vesicle trafficking. By inhibiting PfPI4K, these compounds disrupt essential cellular processes in the parasite, leading to its death. It is important to assess the selectivity of new compounds for PfPI4K over human PI4K isoforms to minimize the potential for on-target toxicity.
Q2: What were the key preclinical safety and toxicity findings for this compound that led to its discontinuation?
A2: The specific preclinical toxicity findings for this compound have not been publicly disclosed.[4][5] However, it has been reported that the development of this compound was stopped due to "signals" that were unrelated to the developmental toxicities observed with the parent compound, MMV390048 (which included diaphragmatic hernias and cardiovascular malformations in rats).[4] It is known that this compound did not induce hemolytic toxicity.[1][2]
Q3: What initial in vitro safety assessments should be conducted for a novel PI4K inhibitor?
A3: A standard in vitro safety panel for a compound like this compound should include assessments for:
-
Cytotoxicity: To determine the general toxicity of the compound to mammalian cells.
-
hERG Inhibition: To assess the risk of cardiac QT interval prolongation.
-
Genotoxicity: To evaluate the potential for the compound to damage DNA.
-
Selectivity: To compare the inhibitory activity against the parasite target (PfPI4K) versus human PI4K isoforms.
Q4: Were there any concerns regarding cardiotoxicity with this compound?
A4: Based on published data, this compound showed an improved safety margin for cardiotoxicity compared to its predecessor, MMV048.[1][2] The hERG IC50 was 10 μM, which provided a significant safety margin over the predicted therapeutic concentrations, suggesting a low risk of QT interval prolongation.[1]
Troubleshooting Preclinical Toxicity Studies
Issue 1: Unexpected in vivo toxicity is observed despite a clean in vitro safety profile.
-
Possible Cause 1: Metabolite-mediated toxicity. The parent compound may be non-toxic, but a metabolite produced in vivo could be responsible for the adverse effects.
-
Troubleshooting Step: Conduct metabolite identification studies in the plasma and tissues of the species exhibiting toxicity. Synthesize the major metabolites and test them in relevant in vitro and in vivo safety assays.
-
-
Possible Cause 2: Off-target pharmacology. The compound may be interacting with an unforeseen biological target in vivo.
-
Troubleshooting Step: Perform broad off-target screening against a panel of receptors, enzymes, and ion channels. Consider phenotypic screening in relevant cell types to identify unexpected cellular effects.
-
-
Possible Cause 3: Species-specific toxicity. The observed toxicity may be unique to the animal model used.
-
Troubleshooting Step: If possible, conduct exploratory toxicology studies in a second species to assess if the finding is species-specific.
-
Issue 2: Difficulty in establishing a clear dose-response relationship for the observed toxicity.
-
Possible Cause 1: Saturation of metabolic pathways. At higher doses, the metabolic pathways responsible for clearing the drug may become saturated, leading to a non-linear increase in exposure and toxicity.
-
Troubleshooting Step: Conduct detailed pharmacokinetic studies at multiple dose levels to assess dose proportionality.
-
-
Possible Cause 2: Complex mechanism of toxicity. The toxicity may not be directly related to the concentration of the parent drug but may involve a cascade of downstream events.
-
Troubleshooting Step: Employ toxicogenomics or proteomics to identify pathways affected by the compound at different dose levels and time points.
-
Data Presentation: In Vitro Safety Profile of this compound
| Assay Type | Cell Line/Target | Result (IC50/CC50) | Selectivity Index (SI) vs. PfNF54 | Reference |
| Cytotoxicity | CHO cells | 17 µM | 3,148 | [1] |
| Vero cells | >30 µM | >5,556 | [1] | |
| HepG2 cells | >30 µM | >5,556 | [1] | |
| HEK293 cells | >30 µM | >5,556 | [1] | |
| Cardiotoxicity | hERG | 10 µM | 1,852 | [1] |
| Selectivity | Human PI4Kβ | 5.4 µM | >200 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture mammalian cells (e.g., CHO, Vero, HepG2, HEK293) in appropriate media and conditions.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTS) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Compound Application: Prepare the test compound in the appropriate extracellular solution.
-
Patch Clamp Electrophysiology: Perform whole-cell voltage-clamp recordings using an automated patch-clamp system.
-
Voltage Protocol: Apply a voltage protocol to elicit hERG tail currents.
-
Data Acquisition: Record the hERG current in the absence and presence of increasing concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
Visualizations
Caption: PI4K Signaling Pathway and Inhibition by this compound.
Caption: General Preclinical Toxicology Workflow.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess UCT943 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of UCT943 in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound is soluble in DMSO up to 250 mg/mL (584.90 mM), though ultrasonic treatment may be needed to aid dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[2]
Q2: My this compound solution appears to have precipitated upon dilution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue for many small molecules. This compound has higher aqueous solubility compared to its predecessor MMV048, particularly at physiological pH up to 6.5 where the compound is protonated.[1] However, if you observe precipitation, consider the following:
-
Final Concentration: Ensure the final concentration in your aqueous buffer is below the solubility limit of this compound at that specific pH.
-
Co-solvents: For in vivo or cell-based assays requiring higher concentrations, consider using a formulation with co-solvents. MedChemExpress suggests several formulations that yield clear solutions at ≥ 2.08 mg/mL (4.87 mM), such as:[2]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
pH of the Medium: The solubility of this compound is pH-dependent due to its pKa of 7.5.[1] Adjusting the pH of your experimental medium might improve solubility.
-
Gentle Warming and Sonication: These methods can help redissolve precipitates, but caution should be exercised to avoid thermal degradation, although this compound is chemically stable at 20°C.[1][2]
Q3: How stable is this compound in solid form and in solution?
A3: this compound exhibits good stability under typical laboratory conditions.
-
Solid State: It is stable in solid form for at least 18 months.[1]
-
Solution:
Q4: What is the known mechanism of action of this compound?
A4: this compound is a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2][3] This enzyme is crucial for the parasite's life cycle, and its inhibition disrupts essential membrane trafficking events.[3] this compound shows high selectivity for the parasite's PI4K over the human isoform.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the experimental medium. | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Assess the stability of this compound in your specific experimental medium over the time course of your assay using LC-MS/MS. 3. Ensure the pH of your medium is within the stable range for this compound (pH 2 to 7.4).[1] |
| Low or no activity in cell-based assays | Poor cell permeability or rapid metabolism by cells. | 1. this compound has high passive permeability.[1] If poor uptake is suspected, consider using a different cell line or performing a cellular uptake assay. 2. Metabolic stability has been assessed in hepatocytes, showing some metabolism.[1] If rapid metabolism is a concern in your cell type, consider shorter incubation times or the use of metabolic inhibitors if appropriate for the experiment. |
| Precipitation during storage of diluted solutions | Exceeding the solubility limit in the storage buffer. | 1. Store this compound as high-concentration stock solutions in DMSO at -20°C or -80°C.[2] 2. Prepare working dilutions fresh for each experiment. 3. If intermediate dilutions in aqueous buffers are necessary, ensure the concentration is well below the solubility limit and consider the use of co-solvents or detergents. |
Physicochemical and Stability Data Summary
Table 1: Physicochemical Properties of this compound [1][4]
| Property | Value |
| Molecular Weight ( g/mol ) | 427.4 |
| LogD (pH 7.4) | -0.27 |
| pKa | 7.45 |
| Thermodynamic Solubility (µg/mL) | Data available in the source publication |
Table 2: Summary of this compound Stability Data [1]
| Condition | Stability |
| Solid State | Stable for 18 months |
| Solution (20°C) | Stable for 6 days in DMSO, water (pH 6.2), and buffers (pH 2 and pH 7.4) |
| Metabolic (Human Liver S9) | <10% degradation |
| CYP450 Inhibition (20 µM) | No measurable inhibition of CYP2D6, CYP2C9, and CYP3A4/5 |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Solution
This protocol is designed to assess the chemical stability of this compound in various aqueous buffers and solvents over time.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired test buffers (e.g., PBS pH 7.4, citrate (B86180) buffer pH 2.0, and your specific experimental medium). Also, prepare a control solution in DMSO.
-
Incubation: Incubate the test solutions at the desired experimental temperature (e.g., room temperature, 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 144 hours).
-
Sample Analysis: Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile. Store samples at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (this compound). The percentage of this compound remaining at each time point relative to the 0-hour time point is calculated to determine stability.
Protocol 2: Assessment of Metabolic Stability in Liver Microsomes
This protocol evaluates the susceptibility of this compound to metabolism by liver microsomal enzymes.[1]
Methodology:
-
Prepare Solutions:
-
Prepare a 1 µM working solution of this compound.
-
Prepare a suspension of liver microsomes (human, rat, mouse, or dog) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare a solution of NADPH (cofactor).
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Initiate the reaction by adding this compound to the microsomal suspension.
-
Start the metabolic reaction by adding NADPH.
-
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Visualizations
Caption: this compound inhibits Plasmodium PI4K, disrupting essential parasite functions.
Caption: General workflow for assessing the stability of this compound.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.asm.org [journals.asm.org]
UCT943 Antimalarial Cross-Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding UCT943 and its cross-resistance profile with other antimalarial agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation antimalarial compound belonging to the 2-aminopyrazine (B29847) class.[1] Its primary mechanism of action is the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a lipid kinase essential for the parasite's development.[1] By targeting PfPI4K, this compound disrupts essential membrane trafficking events within the parasite.[1]
Q2: Does this compound show cross-resistance with existing antimalarial drugs?
A2: Current data strongly suggests that this compound has a low risk of cross-resistance with existing antimalarials.[1] It has demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[1][2][3][4][5] Specifically, its activity remains high against strains resistant to conventional drugs, with IC50 values in the low nanomolar range.[1]
Q3: Against which resistant strains of P. falciparum has this compound been tested?
A3: this compound has been tested against the multidrug-resistant K1 strain, which is known to be resistant to chloroquine (B1663885) and pyrimethamine (B1678524). It has shown potent activity against this strain, with an IC50 value of 4.7 nM, comparable to its activity against the drug-sensitive NF54 strain (IC50 of 5.4 nM).[1][2] Studies have reported that this compound is equally active against a broader panel of drug-sensitive and multidrug-resistant strains, with IC50 values consistently ranging from 4 to 7 nM.[1]
Q4: What is the molecular basis for the low cross-resistance of this compound?
A4: The low cross-resistance profile of this compound is attributed to its novel mechanism of action, the inhibition of PfPI4K.[1] This target is distinct from the targets of most currently used antimalarials such as chloroquine (heme detoxification pathway), pyrimethamine (dihydrofolate reductase), and atovaquone (B601224) (cytochrome b). Therefore, mutations conferring resistance to these drugs do not affect the efficacy of this compound.
Troubleshooting Guide
Problem: I am observing reduced susceptibility to this compound in my P. falciparum cultures. What could be the reason?
Troubleshooting Steps:
-
Confirm Parasite Line Identity: Verify the identity and resistance profile of the P. falciparum strain in use through genetic markers. Contamination with a less sensitive strain could be a possibility.
-
Assess Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions and repeat the assay.
-
Review Assay Protocol: Meticulously review your in vitro susceptibility assay protocol. Inconsistencies in parasite density, drug concentration, incubation time, or readout method can lead to variable results. Refer to the detailed experimental protocol provided below.
-
In Vitro Resistance Selection: If you have been culturing parasites under continuous drug pressure, you may have inadvertently selected for a resistant population. Resistance selection studies have shown that a minimum inoculum of 10^7 Dd2 parasites is required for resistance to emerge in vitro.
-
Contact Support: If the issue persists after following these steps, please contact our technical support team for further assistance.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against drug-sensitive and multidrug-resistant P. falciparum strains.
| Parasite Strain | Resistance Profile | This compound IC50 (nM) | Reference Drug IC50 (nM) |
| NF54 | Drug-Sensitive | 5.4 | Chloroquine: ~10-20 |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 4.7 | Chloroquine: >100 |
| Panel of multidrug-resistant strains | Various | 4 - 7 | Not applicable |
Note: Reference drug IC50 values are approximate and can vary between laboratories.
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax)
-
This compound and other antimalarial compounds
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a positive control (background).
-
-
Incubation:
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of the PfPI4K signaling pathway.
Experimental Workflow for In Vitro Cross-Resistance Assessment
Caption: Workflow for determining the in vitro cross-resistance profile of this compound.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a next-generation plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of Malaria [researchspace.csir.co.za]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a next generation Plasmodium falciparum PI4K inhibitor preclinical candidate for the treatment of malaria - UCL Discovery [discovery.ucl.ac.uk]
Best practices for handling and storing UCT943
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of UCT943. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2][3] It was developed as a next-generation antimalarial candidate, demonstrating activity against asexual blood, transmission, and liver stages of the parasite.[2][4][5] Its mechanism of action involves the inhibition of PfPI4K, a crucial enzyme in the parasite's lipid metabolism and signaling pathways, which are essential for its growth and replication.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Stock solutions in a solvent such as DMSO should be stored at -80°C for up to one year.[6] For shorter-term storage of stock solutions, -20°C is acceptable for up to one month.[3]
Q3: Was this compound advanced to clinical trials?
A3: No, the development of this compound was discontinued (B1498344) during preclinical safety and toxicity assessments due to undisclosed adverse signals.[7][8]
Q4: How does this compound differ from its analog, MMV048?
A4: this compound was developed to improve upon some of the properties of MMV048, another PfPI4K inhibitor.[5][9] Notably, this compound exhibits improved aqueous solubility and greater potency against various strains of Plasmodium parasites compared to MMV048.[2][9][10]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
-
Possible Cause: this compound, while having improved solubility over its predecessor MMV048, may still exhibit limited solubility in aqueous buffers, especially at neutral or high pH.[2]
-
Solution:
-
Prepare a High-Concentration Stock Solution: Initially, dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution.[6]
-
Use Co-solvents for Working Solutions: For in vivo studies, a common formulation involves a mixture of solvents. A suggested protocol is to add the DMSO stock to a mixture of PEG300 and Tween-80 before adding saline.[3]
-
Sonication and Heating: If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can aid in dissolution.[3]
-
pH Adjustment: Given that this compound is a weak base, its solubility is pH-dependent and is higher at lower pH.[2] Consider the pH of your experimental buffer.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Variability in cell-based assays can arise from multiple factors, including inconsistent compound concentration, cell health, or off-target effects.
-
Solution:
-
Freshly Prepare Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[3] For in vitro assays, minimize freeze-thaw cycles of stock solutions.
-
Verify Final Compound Concentration: Ensure accurate dilution of the stock solution to the final desired concentration in your assay medium.
-
Monitor Cell Health: Regularly check the health and passage number of your cell cultures. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
-
Consider Off-Target Effects: While this compound is highly selective for PfPI4K over the human PI4Kβ isozyme, at higher concentrations, off-target effects on other host cell kinases are possible.[3] It is advisable to test a range of concentrations to establish a clear dose-response relationship.
-
Issue 3: Unexpected Cytotoxicity in Host Cells
-
Possible Cause: this compound can exhibit cytotoxicity at concentrations higher than those required for its antiplasmodial activity.
-
Solution:
-
Determine the Cytotoxic Concentration (CC50): It is crucial to determine the CC50 of this compound in the specific host cell line used in your experiments. Published data shows varying cytotoxicity in different cell lines (see table below).[3]
-
Maintain a Therapeutic Window: Ensure that the concentrations used in your experiments are well below the determined CC50 for your cell line to distinguish between specific anti-parasitic effects and general cytotoxicity.
-
Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any solvent-induced toxicity.
-
Data and Protocols
Physicochemical and In Vitro Activity Data
| Parameter | Value | Reference |
| Molecular Weight | 427.42 g/mol | [11] |
| IC50 (PvPI4K) | 23 nM | [3] |
| IC50 (P. falciparum NF54) | 5.4 nM | [12] |
| IC50 (P. falciparum K1) | 4.7 nM | [12] |
| CC50 (L6 cells) | 12 µM | [3] |
| CC50 (CHO cells) | 17 µM | [3] |
| CC50 (Vero cells) | 113 µM | [3] |
| CC50 (HepG2 cells) | 13 µM | [3] |
Recommended In Vivo Formulation Protocol
For a 1 mL working solution with a final concentration of 2.08 mg/mL:
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]
Note: The final solvent composition by volume is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Visualized Pathways and Workflows
Caption: Mechanism of action of this compound in Plasmodium falciparum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 10. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 11. researchgate.net [researchgate.net]
- 12. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in UCT943 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving UCT943.
Frequently Asked Questions (FAQs)
Q1: My in vitro antiplasmodial IC50 value for this compound is significantly higher than published values. What could be the cause?
A1: Several factors can contribute to a higher-than-expected IC50 value. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and stability of your this compound stock. The compound was noted to be stable in solid state for 18 months and in DMSO solution at 20°C for 6 days.[1] Improper storage or handling can lead to degradation.
-
Assay System: Ensure your parasite culture is healthy and synchronized. The sensitivity to this compound can vary between different P. falciparum strains, although it has shown potent activity against both drug-sensitive and multidrug-resistant strains.[2]
-
Protocol Adherence: Review your experimental protocol against established methods. Key parameters such as incubation time, parasite density, and detection method can influence the results. A detailed protocol for a standard in vitro antiplasmodial assay is provided below.
Q2: I am observing significant cytotoxicity in my mammalian cell line at concentrations where this compound should be selective for the parasite. Is this expected?
A2: While this compound has demonstrated selectivity for the parasite PI4K over the human isoform, it's important to note that the development of this compound was halted due to preclinical toxicity concerns.[3][4] Therefore, observing cytotoxicity is not entirely unexpected.
-
Cell Line Sensitivity: Different mammalian cell lines can have varying sensitivities to a compound. Published data shows CC50 values of 12 µM (L6), 17 µM (CHO), 113 µM (Vero), and 13 µM (HepG2).[5] Compare your results with this data.
-
Off-Target Effects: The observed cytotoxicity could be due to off-target effects of this compound that were not fully characterized before its discontinuation.
-
Experimental Controls: Ensure you have appropriate vehicle controls (e.g., DMSO) and that the final solvent concentration is not causing toxicity.
Q3: Why was this compound discontinued (B1498344) from preclinical development?
A3: this compound was withdrawn from preclinical development due to undisclosed preclinical toxicity concerns.[3][4] While the specific details of the toxicity are not publicly available, this decision indicates that significant adverse effects were observed in preclinical safety and toxicity assessments.[4][6]
Troubleshooting Guides
Guide 1: Investigating Higher-Than-Expected IC50 Values
If your observed IC50 for this compound is higher than the values reported in the literature (see Table 1), follow this guide:
-
Verify Compound Concentration:
-
Use a calibrated instrument to confirm the concentration of your this compound stock solution.
-
Prepare fresh dilutions from a new aliquot of the stock compound.
-
-
Check Parasite Health and Stage:
-
Examine parasite morphology under a microscope to ensure they are healthy.
-
For stage-specific assays (e.g., gametocytes), confirm the correct life cycle stage is being targeted. This compound has shown different potencies against early and late-stage gametocytes.[2]
-
-
Review Assay Parameters:
-
Incubation Time: Ensure the incubation time is consistent with established protocols.
-
Reagents: Check the expiration dates and proper storage of all assay reagents (e.g., culture media, SYBR Green, luciferase substrates).
-
Control Compounds: Include a standard antimalarial with a well-characterized IC50 (e.g., chloroquine, artemisinin) as a positive control to validate the assay performance.
-
Guide 2: Addressing Unexpected Cytotoxicity
If you observe cytotoxicity in your experiments, use the following steps to investigate:
-
Determine the CC50:
-
Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
Compare your CC50 value to the published data (see Table 2).
-
-
Calculate the Selectivity Index (SI):
-
The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50).
-
A low SI indicates that the compound is toxic at or near the concentration required for antiplasmodial activity. This compound was reported to have a selectivity of over 200-fold for parasite PI4K versus human PI4Kβ.[5]
-
-
Investigate the Mechanism of Cytotoxicity:
-
Consider performing assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).
-
Evaluate potential off-target effects by screening against a panel of human kinases or other relevant targets.
-
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound
| Parasite Species & Strain | Life Cycle Stage | IC50 (nM) | Reference |
| P. falciparum (NF54) | Asexual Blood Stage | 5.4 | [2] |
| P. falciparum (K1) | Asexual Blood Stage | 4.7 | [2] |
| P. falciparum | Early-stage Gametocytes | 134 | [2] |
| P. falciparum | Late-stage Gametocytes | 66 | [2] |
| P. vivax | Asexual Blood Stage | 14 (median) | [2] |
| P. vivax | PI4K Enzyme | 23 | [5] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| L6 (Rat Myoblast) | 12 | [5] |
| CHO (Chinese Hamster Ovary) | 17 | [5] |
| Vero (Monkey Kidney Epithelial) | 113 | [5] |
| HepG2 (Human Liver Carcinoma) | 13 | [5] |
Experimental Protocols
Protocol 1: In Vitro Asexual Blood Stage Antiplasmodial Assay
This protocol is based on the SYBR Green I fluorescence assay.
-
Parasite Culture:
-
Maintain a synchronized culture of P. falciparum in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Harvest parasites at the ring stage with a parasitemia of 0.5-1%.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.
-
-
Assay Procedure:
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Data Analysis:
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for in vitro antiplasmodial IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
Validation & Comparative
UCT943 vs. MMV048: A Comparative Analysis of Two Potent Antimalarial PI4K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UCT943 and MMV048, two closely related antimalarial compounds targeting phosphatidylinositol 4-kinase (PI4K). This analysis is based on preclinical data, summarizing their efficacy, mechanism of action, and safety profiles to inform future research and development efforts.
This compound and MMV048 are both potent inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K), a critical enzyme for parasite development, making them promising candidates for novel antimalarial therapies.[1][2] While sharing a common target, key structural differences between the two molecules lead to notable variations in their pharmacological profiles. This compound was developed as a next-generation analog of MMV048 with the aim of improving upon its physicochemical and antiplasmodial properties.[1][2]
Performance and Efficacy
This compound consistently demonstrates superior potency compared to MMV048 across various stages of the Plasmodium life cycle and against drug-resistant parasite strains.
| Parameter | This compound | MMV048 | Reference(s) |
| Asexual Blood Stage (IC50, nM) | |||
| P. falciparum (NF54) | 5.4 | ~27-32.4 | [1] |
| P. falciparum (K1, multidrug-resistant) | 4.7 | ~28.2-33.8 | [1] |
| P. falciparum clinical isolates (Ivory Coast) | 2 - 15 | Not specified | [1] |
| P. falciparum clinical isolates (Papua, Indonesia) | 29 (median) | 202 (median) | [1] |
| P. vivax clinical isolates (Papua, Indonesia) | 14 (median) | 93 (median) | [1] |
| Liver Stage Activity | More potent than MMV048 | Active | [1] |
| Transmission-Blocking Activity | Higher than MMV048 | Active | [1] |
| In Vivo Efficacy (ED90, mg/kg) | |||
| P. berghei mouse model | 1.0 | Not specified | [1] |
| Humanized P. falciparum NOD-scid IL-2Rγnull mouse model | 0.25 | 0.57 | [3] |
This compound exhibits a 5- to 6-fold greater potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum in the asexual blood stage.[1] Its superiority is even more pronounced against clinical isolates from Papua, Indonesia, where it was significantly more potent against both P. falciparum and P. vivax.[1] Furthermore, this compound displays enhanced activity against the liver and transmission stages of the parasite, highlighting its potential to not only treat but also prevent and block the spread of malaria.[1] In vivo studies in humanized mouse models confirm the enhanced efficacy of this compound, with a more than two-fold lower ED90 value compared to MMV048.[3]
Physicochemical Properties
A key optimization goal for this compound was to improve upon the physicochemical properties of MMV048, particularly its solubility.
| Property | This compound | MMV048 | Reference(s) |
| Aqueous Solubility | Significantly improved | Lower | [2] |
| Formulation | Easier to formulate | More complex formulation may be required | [2] |
The enhanced solubility of this compound is a critical advantage in drug development, as it can lead to simpler formulations and potentially improved bioavailability.[2]
Mechanism of Action and Signaling Pathway
Both this compound and MMV048 exert their antimalarial effect by inhibiting the Plasmodium PI4K. This kinase is a key regulator of intracellular signaling pathways, particularly those involving phospholipid metabolism, which are essential for parasite survival and replication.
Caption: Inhibition of Plasmodium PI4K by this compound and MMV048.
The inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a crucial secondary messenger molecule. This disruption interferes with essential cellular processes within the parasite, including phospholipid biosynthesis and vesicular trafficking, ultimately leading to parasite death.
Preclinical Safety and Toxicology
While both compounds showed promising efficacy, their development trajectories diverged due to preclinical safety findings.
MMV048: Preclinical studies revealed an acceptable safety profile, allowing it to progress to Phase 2a clinical trials.[4][5] However, subsequent embryofetal developmental studies in rats identified adverse toxicity signals, specifically diaphragmatic hernias and cardiovascular malformations.[4][5][6] These effects were not observed in rabbits.[4][5] The developmental toxicity in rats is hypothesized to be linked to the inhibition of the mammalian PI4Kβ paralogue and potential off-target effects on kinases such as MAP4K4 and MINK1.[4][5]
This compound: The development of this compound was halted during preclinical safety and toxicity assessment.[3] The decision was based on toxicity signals that were reportedly unrelated to the developmental toxicities observed with MMV048.[3] While detailed public data on the specific nature of this compound's toxicity is limited, it was significant enough to prevent its advancement into clinical trials. One study noted that this compound did not induce hemolytic toxicity.[7]
| Safety Parameter | This compound | MMV048 | Reference(s) |
| Developmental Toxicity | Not the primary reason for withdrawal, but specific data is limited. | Diaphragmatic hernias and cardiovascular malformations observed in rats. | [3][4][5][6] |
| Hemolytic Toxicity | No evidence of induction. | Not reported as a major concern. | [7] |
| Overall Preclinical Safety | Development halted due to undisclosed toxicity signals. | Acceptable initial profile, but developmental toxicity later identified. | [3][4][5] |
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound and MMV048.
In Vitro Asexual Blood Stage Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of the compounds against the blood stage of Plasmodium falciparum.
Caption: Workflow for in vitro asexual blood stage activity assay.
Methodology:
-
Synchronized P. falciparum cultures (e.g., NF54 or K1 strains) at the ring stage are seeded in 96-well plates.
-
Serial dilutions of the test compounds (this compound or MMV048) are added to the wells.
-
The plates are incubated for 48 to 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, parasite lactate (B86563) dehydrogenase (pLDH) assay, or microscopic counting of parasitemia.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy in a Humanized Mouse Model
This assay evaluates the in vivo efficacy of the compounds in a mouse model infected with human malaria parasites.
Methodology:
-
NOD-scid IL-2Rγnull mice are engrafted with human red blood cells.
-
The humanized mice are infected with P. falciparum.
-
Once parasitemia is established, the mice are treated with the test compounds (this compound or MMV048) or a vehicle control, typically via oral gavage for a set number of days (e.g., a 4-day suppressive test).
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
The effective dose required to reduce parasitemia by 90% (ED90) is determined.
Conclusion
The comparative analysis of this compound and MMV048 reveals a classic drug development scenario of balancing enhanced efficacy with a favorable safety profile. This compound emerged as a significantly more potent inhibitor of Plasmodium PI4K, demonstrating superior activity across multiple parasite life cycle stages and against resistant strains, coupled with improved physicochemical properties. However, its journey was cut short by undisclosed preclinical toxicity concerns.
MMV048, while less potent than its successor, possessed an initially acceptable safety profile that allowed for its progression into clinical trials. The later discovery of developmental toxicity in rats highlights the complexities and challenges of preclinical safety assessment.
For researchers and drug developers, the story of this compound and MMV048 underscores the critical importance of multiparameter optimization in the quest for new antimalarials. The potent antiplasmodial activity of the 2-aminopyrazine (B29847) scaffold targeting PI4K remains a highly attractive avenue for further exploration, with the crucial caveat that future efforts must prioritize the design of molecules with a wider therapeutic window and a clean safety profile. The detailed efficacy data and the identified safety liabilities of this compound and MMV048 provide a valuable dataset to guide the design of the next generation of PI4K inhibitors for the treatment and eradication of malaria.
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]
- 6. apconix.com [apconix.com]
- 7. researchgate.net [researchgate.net]
UCT943: A Comparative Analysis of a Next-Generation PI4K Inhibitor for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCT943, a potent inhibitor of phosphatidylinositol 4-kinase (PI4K), with other notable PI4K inhibitors. The focus is on their efficacy against the malaria parasite, Plasmodium, a context in which PI4K has emerged as a critical drug target. This document synthesizes available experimental data to facilitate an objective evaluation of this compound's performance and potential as a next-generation antimalarial candidate.
Introduction to PI4K Inhibition in Malaria
Phosphatidylinositol 4-kinases (PI4Ks) are lipid kinases that play a crucial role in cellular signaling and membrane trafficking by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1] In Plasmodium species, PI4K is essential for multiple stages of the parasite's life cycle, making it a validated and promising target for novel antimalarial therapies.[1][2] Inhibition of Plasmodium PI4K (PfPI4K) disrupts critical cellular processes within the parasite, leading to its death.[1] this compound is a 2-aminopyrazine (B29847) derivative developed as a next-generation PI4K inhibitor, optimized from the earlier 2-aminopyridine (B139424) clinical candidate, MMV048.[3][4][5][6][7]
Comparative Efficacy of PI4K Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other PI4K inhibitors. The data highlights the superior potency of this compound against various Plasmodium species and life cycle stages.
In Vitro Antiplasmodial Activity (IC50, nM)
| Compound | P. falciparum (NF54) | P. falciparum (K1, multidrug-resistant) | P. vivax (clinical isolates) | P. vivax PI4K (PvPI4K) Enzyme | Human PI4Kβ | Selectivity (hPI4Kβ/PvPI4K) |
| This compound | 5.4 | 4.7 | 14 | 23[8] | 5,400[8] | >200[8] |
| MMV048 | 28[9] | - | 93 | 3.4[10] | 1,000[10] | ~294 |
| KDU691 | - | - | - | 1.5[11] | - | - |
| UCT594 | 32[10] | - | - | 24[10] | 7,700[10] | >300[10] |
| PIK-93 | - | - | - | 19 (PI4KIIIβ)[11] | - | - |
| GSK-A1 | - | - | - | - | - | - |
In Vitro Activity Against Different Plasmodium Life Cycle Stages (IC50, nM)
| Compound | Early-Stage Gametocytes (P. falciparum) | Late-Stage Gametocytes (P. falciparum) | Gamete Formation (P. falciparum) | Liver Stage Schizonts (P. berghei) | Liver Stage Hypnozoites (P. vivax/cynomolgi) |
| This compound | 134[3] | 66[3] | ~80[3] | 0.92[3] | <100 (Pv) / <10 (Pc)[3] |
| MMV048 | - | - | 96[3] | - | - |
| KDU691 | - | - | - | 61[12][13][14] | 180[12][13][14] |
In Vivo Efficacy in Mouse Models
| Compound | P. berghei model (ED90, mg/kg) | P. falciparum NSG mouse model (ED90, mg/kg) |
| This compound | 1.0[8] | 0.25[8] |
| MMV048 | - | 0.57[15] |
| UCT594 | 0.56[10] | <0.10[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are summaries of standard protocols for in vitro and in vivo antimalarial drug testing.
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[16][17][18][19][20]
-
Parasite Culture: Asynchronous or synchronized (ring-stage) P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Plates: Test compounds are serially diluted and pre-dispensed into 96-well microplates.
-
Incubation: The parasite culture is added to the drug plates and incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is used to determine the parasite growth inhibition at different drug concentrations. The IC50 values are then calculated using a non-linear regression analysis.
In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test in P. berghei-infected Mice
This standard in vivo assay, also known as the Peters' 4-day test, is used to evaluate the efficacy of antimalarial compounds in a rodent model of malaria.[21][22][23][24]
-
Infection: Mice are infected intraperitoneally or intravenously with a standardized inoculum of P. berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to groups of infected mice, typically orally or intraperitoneally, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and another group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The effective dose that reduces parasitemia by 90% (ED90) is then determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathways and experimental procedures are essential for a clear understanding of the research.
Caption: PI4K signaling pathway in Plasmodium and the inhibitory action of this compound.
Caption: Workflow for in vitro and in vivo efficacy testing of PI4K inhibitors.
Conclusion
The available data strongly suggest that this compound is a highly potent, next-generation PI4K inhibitor with significant advantages over its predecessor, MMV048, and comparable or superior activity to other reported Plasmodium PI4K inhibitors. Its broad activity across multiple parasite life cycle stages, including transmission stages, and its impressive in vivo efficacy at low doses, underscore its potential as a key component of future antimalarial therapies.[3][4][6][7] Further preclinical and clinical development will be crucial to fully realize the therapeutic promise of this compound in the global effort to combat malaria.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. adooq.com [adooq.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Sapphire Bioscience [sapphirebioscience.com]
- 16. iddo.org [iddo.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.nyu.edu [med.nyu.edu]
- 22. mmv.org [mmv.org]
- 23. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
UCT943 Versus Chloroquine: A Comparative Guide for Researchers in Antimalarial Drug Development
A detailed comparison of the next-generation PI4K inhibitor, UCT943, and the conventional antimalarial, chloroquine (B1663885), in the context of resistant Plasmodium falciparum strains.
This guide provides a comprehensive, data-supported comparison of this compound and chloroquine, focusing on their efficacy against resistant P. falciparum, mechanisms of action, and cytotoxicity profiles. The information is intended for researchers, scientists, and professionals involved in antimalarial drug discovery and development.
Executive Summary
Chloroquine, once a frontline antimalarial, has been rendered largely ineffective in many regions due to the emergence and spread of resistant P. falciparum strains. This has necessitated the development of novel antimalarials with different mechanisms of action. This compound, a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), has emerged as a promising candidate. This guide demonstrates that this compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, suggesting a low risk of cross-resistance. In contrast, chloroquine's efficacy is significantly diminished in resistant strains. Furthermore, this compound displays a favorable in vitro cytotoxicity profile against various mammalian cell lines.
In Vitro Efficacy Against P. falciparum Strains
This compound demonstrates potent low nanomolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This indicates that its mechanism of action is distinct from that of chloroquine and is not affected by the common mechanisms of chloroquine resistance.
| Drug | P. falciparum Strain | Resistance Phenotype | IC50 (nM) |
| This compound | NF54 | Chloroquine-Sensitive | 5.4 |
| K1 | Chloroquine-Resistant | 4.7 | |
| Clinical Isolates (Ivory Coast) | Multidrug-Resistant | 2 - 15 | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 8.6 ± 0.4 |
| HB3 | Chloroquine-Sensitive | 16.8 ± 0.5 | |
| Dd2 | Chloroquine-Resistant | 90.2 ± 10.6 | |
| K1 | Chloroquine-Resistant | 155 ± 11.4 | |
| Dd2 (alternative study) | Chloroquine-Resistant | 100 - 150 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action and Resistance
The distinct mechanisms of action of this compound and chloroquine are central to their differing efficacy against resistant parasites.
This compound: Inhibition of a Novel Parasitic Target
This compound is a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a novel and promising drug target.[1][2] PI4K is a lipid kinase crucial for multiple stages of the parasite's life cycle.[3] Its inhibition disrupts essential cellular processes within the parasite, leading to its death.[3][4] This novel mechanism of action means that this compound is effective against parasite strains that have developed resistance to traditional antimalarials like chloroquine.[4][5][6]
Chloroquine: Targeting Heme Detoxification and the Emergence of Resistance
Chloroquine acts by accumulating in the acidic digestive vacuole of the parasite.[1][7][8][9] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into hemozoin.[8][9] The resulting accumulation of free heme is toxic to the parasite.[1][7]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[1][7] These mutations enable the PfCRT protein to actively transport chloroquine out of the digestive vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[1][7]
Mechanisms of this compound and Chloroquine.
Cytotoxicity Profile
A critical aspect of drug development is ensuring a high therapeutic index, meaning the drug is toxic to the pathogen at concentrations much lower than those at which it becomes toxic to the host.
This compound has been shown to have a favorable in vitro cytotoxicity profile against a panel of mammalian cell lines, with 50% cytotoxic concentrations (CC50) in the micromolar range, indicating a high selectivity for the parasite over mammalian cells.
| Drug | Cell Line | Cell Type | CC50 (µM) |
| This compound | L6 | Rat myoblast | 12 |
| CHO | Chinese hamster ovary | 17 | |
| Vero | Monkey kidney epithelial | 113 | |
| HepG2 | Human liver carcinoma | 13 | |
| Chloroquine | HepG2 | Human liver carcinoma | >30 (significant toxicity at 48h) |
| Vero | Monkey kidney epithelial | >30 (significant toxicity at 48h) |
CC50 (50% cytotoxic concentration) is the concentration of a compound that is required to cause 50% cell death in vitro.
Experimental Protocols
In Vitro Drug Susceptibility Testing: [³H]Hypoxanthine Incorporation Assay
This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA as an indicator of parasite growth.
Detailed Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: The test compounds (this compound and chloroquine) are serially diluted to various concentrations in culture medium.
-
Drug Exposure: The parasite cultures are incubated with the different drug concentrations in 96- or 384-well microplates for a total of 42-72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: After an initial incubation period (e.g., 24 hours), [³H]hypoxanthine is added to each well.
-
Incubation: The plates are incubated for a further 24-48 hours to allow for the incorporation of the radiolabel by viable parasites.
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The counts per minute (cpm) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Workflow for Drug Susceptibility Assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Detailed Methodology:
-
Cell Culture: Mammalian cell lines (e.g., HepG2, Vero) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Exposure: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 value is determined.
Conclusion
This compound represents a significant advancement in the search for novel antimalarials to combat drug-resistant malaria. Its potent activity against chloroquine-resistant P. falciparum strains, coupled with a distinct mechanism of action targeting PI4K and a favorable in vitro safety profile, positions it as a strong candidate for further development. In direct comparison, the clinical utility of chloroquine is severely limited by widespread resistance mediated by PfCRT mutations. The data presented in this guide underscore the potential of novel target-based drug discovery to overcome the challenge of antimalarial drug resistance.
References
- 1. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum | EMBO Reports [link.springer.com]
- 5. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of drug action and resistance [www2.tulane.edu]
A Forward-Looking Analysis: The Potential of UCT943 and Artemisinin Combination Therapy in Combating Malaria
A new frontier in antimalarial therapy may lie in the combination of the next-generation phosphatidylinositol 4-kinase (PI4K) inhibitor, UCT943, with established artemisinin-based combination therapies (ACTs). While direct clinical studies on this specific combination are not yet available, a comprehensive analysis of their individual mechanisms of action and preclinical data suggests a strong potential for a synergistic partnership. This guide provides a comparative overview for researchers, scientists, and drug development professionals, presenting available data, outlining potential collaborative mechanisms, and offering detailed experimental protocols to investigate this promising therapeutic strategy.
The emergence and spread of artemisinin (B1665778) resistance, primarily associated with mutations in the Plasmodium falciparum Kelch13 (PfK13) protein, threaten the efficacy of current frontline malaria treatments.[1] Novel combination therapies with different mechanisms of action are urgently needed to overcome resistance and prevent treatment failure. This compound, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), presents a compelling case as a partner drug for artemisinins.[2]
Performance Comparison: this compound vs. Standard Artemisinin Combination Therapies
Direct comparative data from a this compound-artemisinin combination therapy is not yet available. The following tables summarize the preclinical efficacy of this compound and the established clinical efficacy of two standard ACTs, artemether-lumefantrine and dihydroartemisinin-piperaquine, to provide a baseline for future studies.
In Vitro Efficacy
| Compound/Combination | Target/Mechanism of Action | P. falciparum Strain(s) | IC₅₀ (nM) | Citation(s) |
| This compound | PfPI4K Inhibition | NF54 (drug-sensitive) | 5.4 | [1] |
| K1 (multidrug-resistant) | 4.7 | [1] | ||
| Clinical Isolates (Ivory Coast) | 2 - 15 | [1] | ||
| Clinical Isolates (P. vivax, Indonesia) | median 14 | [1] | ||
| Artesunate | Heme-activated oxidative stress | Field Isolates | 0.6 - 60 | [3] |
| 3D7 | 6.2 ± 1.4 | [4] | ||
| Artemether | Heme-activated oxidative stress | 3D7 | 21.4 ± 5.3 | [4] |
| Dihydroartemisinin (B1670584) | Heme-activated oxidative stress | 3D7 | 1.8 ± 0.9 | [4] |
In Vivo Efficacy
| Compound/Combination | Animal Model | Parasite Species | Efficacy Endpoint | Result | Citation(s) |
| This compound | Mouse | P. berghei | ED₉₀ | 1.0 mg/kg | [5] |
| Humanized NSG Mouse | P. falciparum | ED₉₀ | 0.25 mg/kg | [5] | |
| Artemether-Lumefantrine | Human Clinical Trials | P. falciparum | PCR-corrected cure rate (Day 28) | 95.0% - 99.4% | [6][7] |
| Dihydroartemisinin-Piperaquine | Human Clinical Trials | P. falciparum | PCR-corrected cure rate (Day 42/63) | 93.7% - 100% | [8][9][10] |
Unraveling the Mechanisms: A Tale of Two Pathways
The potential synergy of a this compound-artemisinin combination stems from their distinct and potentially complementary mechanisms of action.
This compound: Targeting a Key Lipid Kinase
This compound inhibits PfPI4K, a crucial enzyme for the parasite's survival.[2] PfPI4K is involved in the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a vital role in protein trafficking and the integrity of the parasite's plasma membrane.[11] By inhibiting PfPI4K, this compound disrupts these essential cellular processes, leading to parasite death across multiple life cycle stages.[1][12]
Artemisinin: A Heme-Activated Assault
Artemisinin and its derivatives are activated by heme, a product of hemoglobin digestion by the parasite. This activation generates reactive oxygen species (ROS) that cause widespread damage to parasite proteins and other macromolecules, leading to rapid parasite clearance.[13][14]
Signaling Pathway Diagrams
The Combination Hypothesis: A Multi-Pronged Attack
A this compound-artemisinin combination could offer several advantages:
-
Overcoming Resistance: this compound's novel mechanism of action is unlikely to be affected by the mutations that confer artemisinin resistance. It could therefore be effective against artemisinin-resistant strains.
-
Targeting Dormant Parasites: Studies on the PI4K inhibitor KDU691 have shown that it can selectively eliminate dormant ring-stage parasites that have been pre-treated with dihydroartemisinin (DHA). This suggests that a PI4K inhibitor like this compound could clear the residual dormant parasites that may survive artemisinin treatment and lead to recrudescence.
-
Synergistic Killing: The rapid but short-acting killing effect of artemisinins could be complemented by the sustained action of this compound, leading to a more complete parasite clearance.
-
Transmission Blocking: this compound has demonstrated activity against gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes.[1] Combining this with the potent asexual stage activity of artemisinins could significantly reduce malaria transmission.
Experimental Protocols for Investigating this compound-Artemisinin Combination Therapy
The following are detailed protocols for in vitro and in vivo studies to assess the potential of a this compound-artemisinin combination.
In Vitro Synergy Testing: SYBR Green I-based Assay
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of each drug alone and in combination.
1. Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI-1640 medium
-
This compound and an artemisinin derivative (e.g., Dihydroartemisinin) stock solutions
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of this compound and the artemisinin derivative.
-
In a 96-well plate, add the drug dilutions in a checkerboard format to test various concentration combinations.
-
Add the synchronized ring-stage parasite culture to each well.
-
Incubate the plates for 72 hours under standard culture conditions.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark.[15]
-
Measure fluorescence using a plate reader.
-
Calculate IC₅₀ values and use isobologram analysis to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Efficacy Assessment: 4-Day Suppressive Test in Mice
This model assesses the ability of the drug combination to suppress parasitemia in infected mice.
1. Materials:
-
Plasmodium berghei (or a humanized mouse model with P. falciparum)
-
Swiss Webster or BALB/c mice
-
This compound and an artemisinin derivative formulations for oral gavage
-
Giemsa stain
-
Microscope
2. Procedure:
-
Infect mice with P. berghei infected red blood cells.
-
Randomly assign mice to treatment groups (vehicle control, this compound alone, artemisinin derivative alone, and combination).
-
Administer the respective treatments orally once daily for four consecutive days, starting 2-4 hours post-infection.[16]
-
On day 5, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.
Experimental Workflow Diagram
References
- 1. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy and safety of artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ethiopia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Ethiopia: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 8. Clinical Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial of dihydroartemisinin-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 14. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mmv.org [mmv.org]
Validating UCT943's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UCT943's performance against other phosphatidylinositol 4-kinase (PI4K) inhibitors, supported by experimental data and detailed methodologies. This compound is a potent antimalarial candidate that targets Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's survival. This document summarizes key data, outlines experimental protocols for validation, and visualizes the underlying biological pathways and research workflows.
Performance Comparison of PI4K Inhibitors
This compound emerged from the optimization of the 2-aminopyridine (B139424) series, which includes the clinical candidate MMV048.[1][2] Developed to improve upon the solubility and antiplasmodial potency of its predecessor, this compound demonstrates superior activity across various stages of the parasite lifecycle.[3][4] The primary mechanism of action for this class of compounds is the inhibition of PfPI4K, a lipid kinase essential for the parasite.[3]
In Vitro Activity and Selectivity
The following table summarizes the in vitro potency of this compound and its comparators against different Plasmodium strains and mammalian cell lines. This data highlights the compound's efficacy and selectivity, a critical factor in drug development.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Human Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | PfPI4K | NF54 | 5.4[1] | HepG2 | 13[5] | >2400 |
| K1 (multidrug-resistant) | 4.7[1] | L6 | 12[5] | >2550 | ||
| P. vivax PI4K | - | 23[5] | CHO | 17[5] | >740 | |
| Human PI4Kβ | - | 5400[5] | Vero | 113[5] | >20900 | |
| MMV048 | PfPI4K | NF54 | ~30[1] | - | - | - |
| K1 (multidrug-resistant) | ~30[1] | - | - | - | ||
| UCT594 | P. vivax PI4K | - | 24 | - | - | - |
| KDU691 (Imidazopyrazine) | PfPI4K | - | 9-160 (liver stage) | - | - | - |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
In Vivo Efficacy
Preclinical studies in mouse models of malaria are crucial for evaluating a compound's potential as a therapeutic agent. The 4-day suppressive test is a standard assay to determine in vivo efficacy, with the effective dose that reduces parasitemia by 90% (ED90) being a key parameter.
| Compound | Mouse Model | ED90 (mg/kg) |
| This compound | P. berghei | 1.0[5] |
| P. falciparum (NSG mice) | 0.25[5] | |
| MMV048 | P. falciparum (NSG mice) | 0.57 |
| UCT594 | P. falciparum (NSG mice) | <0.10 |
| KDU691 (Imidazopyrazine) | P. berghei (prophylaxis) | 7.5 (single dose)[2] |
ED90: 90% effective dose.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel compound like this compound involves a series of well-defined experiments. Below are detailed protocols for key assays.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 or K1 strains)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)
-
Human red blood cells (O+)
-
Test compound (this compound) and control drugs (e.g., Chloroquine)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Assay Setup: Add parasitized red blood cells (final parasitemia of 0.5-1% and 2% hematocrit) to each well of the drug-containing plate. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, freeze the plates at -20°C and then thaw to lyse the red blood cells. Add SYBR Green I in lysis buffer to each well and incubate in the dark for 1-3 hours at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This standard in vivo assay evaluates the schizonticidal activity of a compound in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino or ICR mice (female, 6-8 weeks old)
-
Test compound (this compound) and control drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Drug Administration: Administer the test compound and control drug orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting 2-4 hours post-infection (Day 0 to Day 3). A vehicle control group should be included.
-
Parasitemia Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Fix the smears with methanol (B129727) and stain with Giemsa. Determine the percentage of parasitemia by counting the number of parasitized red blood cells per 1,000 total red blood cells under a microscope.
-
Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group. The ED90 value can be determined by testing a range of doses.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cell lines to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) and control (e.g., doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for its validation.
Caption: PfPI4K Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UCT594 | Pf PI4K inhibitor | Probechem Biochemicals [probechem.com]
UCT943: A Potent PI4K Inhibitor with a Favorable Cross-Resistance Profile Against Known Antimalarials
A comprehensive analysis of the preclinical antimalarial candidate UCT943 reveals its potent activity against a wide range of drug-resistant Plasmodium falciparum strains, underscoring its potential as a next-generation therapeutic. This guide provides an objective comparison of this compound's performance with other antimalarials, supported by key experimental data on its cross-resistance profile.
This compound is a novel 2-aminopyrazine (B29847) compound that demonstrates potent, multi-stage activity against both P. falciparum and P. vivax, including strains resistant to currently available drugs.[1][2][3][4] Its unique mechanism of action, targeting the essential parasite enzyme phosphatidylinositol 4-kinase (PI4K), distinguishes it from most existing antimalarial classes and is key to its favorable resistance profile.[1][5][6]
Mechanism of Action: Targeting a Novel Pathway
This compound exerts its antimalarial effect by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite's intracellular development and replication.[1][7] PI4K is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics. By disrupting PI4P production, this compound interferes with essential cellular processes, leading to parasite death, particularly during the late schizont stage of the asexual blood phase.[8] This mechanism is distinct from that of many frontline antimalarials, such as artemisinins and aminoquinolines, suggesting a low probability of pre-existing cross-resistance.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Comparative In Vitro Activity and Cross-Resistance
Experimental data demonstrates that this compound maintains potent activity against a diverse panel of both drug-sensitive and multidrug-resistant P. falciparum strains. This suggests that the common resistance mechanisms that affect older antimalarials do not impact the efficacy of this compound.
Table 1: Cross-Resistance Profile of this compound Against Drug-Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Resistance Phenotype | This compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) | Fold-Resistance (vs. NF54) |
| NF54 | Drug-Sensitive | 5.4 | - | 1.0 |
| K1 | Chloroquine-R, Pyrimethamine-R | 4.7 | - | 0.87 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 2.2 (Parental) | - | 0.41 |
| Strain A | Atovaquone-R (pfcytB mutation) | No significant shift (<2-fold) | Atovaquone (B601224) (>2,000) | ~1.0 |
| Strain B | DSM1-R (pfdhodh mutation) | No significant shift (<2-fold) | DSM1 (>500) | ~1.0 |
| Strain C | KAE609-R (pfatp4 mutation) | No significant shift (<2-fold) | KAE609 (>10) | ~1.0 |
| Strain D | MMV048-R (pfpi4k mutation) | 14.0 | MMV048 (>30) | 6.4 (vs. Dd2) |
Data compiled from Brunschwig et al., 2018.[1] "R" denotes resistance. IC₅₀ values are representative.
The data clearly indicates that while resistance to other antimalarials is high in strains like K1 and Dd2, this compound's potency is unaffected.[1] Crucially, this compound shows no loss of activity against parasites with mutations in genes conferring resistance to atovaquone (pfcytB), DSM1 (pfdhodh), and KAE609 (pfatp4).[1] This lack of cross-resistance is a significant advantage.
The only observed cross-resistance is with MMV048, a compound that also targets PI4K.[1] A P. falciparum strain selected for resistance to MMV048, which harbored a mutation in the pi4k gene, showed a ~6-fold increase in the IC₅₀ for this compound.[1] This finding confirms that the mechanism of resistance is target-specific and does not extend to other antimalarial classes.
Table 2: Comparative Potency of this compound and MMV048
| Target/Strain | This compound IC₅₀ (nM) | MMV048 IC₅₀ (nM) | Potency Advantage (this compound) |
| P. falciparum NF54 (Asexual) | 5.4 | ~30 | ~5.6x |
| P. falciparum K1 (Asexual) | 4.7 | ~28 | ~6.0x |
| P. vivax (Clinical Isolates - Median) | 14 | 93 | ~6.6x |
| P. falciparum (Clinical Isolates - Median) | 29 | 202 | ~7.0x |
| P. vivax PI4K Enzyme (PvPI4K) | 23 | Not Reported | - |
Data compiled from Brunschwig et al., 2018.[1][6]
This compound is consistently 5- to 7-fold more potent than its predecessor, MMV048, against both laboratory strains and clinical isolates of P. falciparum and P. vivax.[1] This enhanced potency could translate to lower effective doses in clinical settings.
Experimental Protocols
The determination of antimalarial cross-resistance profiles relies on standardized in vitro susceptibility assays. The workflow involves culturing parasite lines, exposing them to serial dilutions of antimalarial compounds, and measuring parasite growth inhibition.
Figure 2. Experimental workflow for assessing antimalarial cross-resistance.
[³H]-Hypoxanthine Incorporation Assay
The data presented were primarily generated using the isotopic [³H]-hypoxanthine incorporation assay, which is considered the gold standard for measuring P. falciparum growth inhibition.[2][9]
-
Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture using human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).[10]
-
Synchronization: Cultures are synchronized to the ring stage, typically using a 5% D-sorbitol treatment.[1]
-
Drug Plate Preparation: Antimalarial compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a starting parasitemia of ~0.3-0.5%. The plates are incubated for 24 hours.[5]
-
Radiolabeling: [³H]-hypoxanthine, a purine (B94841) precursor that is incorporated into the nucleic acids of replicating parasites, is added to each well.[2]
-
Final Incubation & Harvesting: Plates are incubated for an additional 24-42 hours.[2][5] Following incubation, the plates are frozen to lyse the cells. The contents are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A nonlinear regression analysis is used to fit a sigmoidal dose-response curve and determine the 50% inhibitory concentration (IC₅₀).[1]
Conclusion
The preclinical data for this compound strongly support its development as a novel antimalarial agent. Its high potency and, most importantly, its lack of cross-resistance with major classes of existing antimalarials, make it a promising candidate to combat the growing threat of drug-resistant malaria. The observed cross-resistance with another PI4K inhibitor, MMV048, confirms its specific on-target activity and highlights the novelty of this therapeutic approach. Further clinical evaluation is warranted to establish its role in future combination therapies for the treatment and prevention of malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. iddo.org [iddo.org]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
Benchmarking UCT943 performance against standard antimalarials
A comparative analysis of the preclinical candidate UCT943 against standard-of-care antimalarials, showcasing its potential to combat drug-resistant malaria.
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites pose a significant threat to current treatment regimens. This necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. This compound, a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), has emerged as a promising preclinical candidate.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against standard antimalarials, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Superior In Vitro Potency Against Drug-Sensitive and Resistant Parasites
This compound demonstrates exceptional potency against both drug-sensitive and multidrug-resistant strains of P. falciparum in vitro. Its inhibitory concentration (IC50) values are significantly lower than those of standard antimalarials like chloroquine (B1663885) and comparable to or better than artemisinin (B1665778) derivatives, highlighting its potential efficacy against a wide range of parasitic strains.
| Drug | Target | P. falciparum NF54 (Drug-Sensitive) IC50 (nM) | P. falciparum K1 (Multidrug-Resistant) IC50 (nM) |
| This compound | PI4K | 5.4 | 4.7 |
| Chloroquine | Heme Polymerization | ~18-25 | ~315 |
| Artesunate (B1665782) | Unknown (Iron-mediated activation) | ~1.4 - 1.6 | ~1.6 |
| Piperaquine | Heme Polymerization | ~16.7 - 18.9 | ~37.8 |
Table 1: Comparative In Vitro Activity (IC50) of this compound and Standard Antimalarials. This table summarizes the 50% inhibitory concentrations (IC50) against a drug-sensitive (NF54) and a multidrug-resistant (K1) strain of P. falciparum.
Robust In Vivo Efficacy in Murine Models
Preclinical evaluation in mouse models of malaria has substantiated the potent in vitro activity of this compound. In both the Plasmodium berghei model, a standard for initial in vivo screening, and the more clinically relevant humanized P. falciparum NOD-scid IL-2Rγnull (NSG) mouse model, this compound demonstrates high efficacy, reflected in its low 90% effective dose (ED90) values.
| Drug | P. berghei ANKA ED90 (mg/kg) | Humanized P. falciparum (NSG) ED90 (mg/kg) |
| This compound | 1.0 | 0.25 [2] |
| Chloroquine | ~15 | 4.9[1] |
| Artesunate | Not explicitly found | 12.9[1] |
| Piperaquine | 3.52[4][5] | 1.7 |
Table 2: Comparative In Vivo Efficacy (ED90) of this compound and Standard Antimalarials. This table presents the 90% effective dose (ED90) required to suppress parasitemia in two different mouse models of malaria.
Mechanism of Action: Targeting a Novel Pathway
This compound exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target essential for parasite development.[6] This enzyme plays a crucial role in the parasite's secretory pathway, which is vital for various processes including protein trafficking and the establishment of the parasitophorous vacuole. By targeting PI4K, this compound disrupts these essential functions, leading to parasite death. This mechanism of action is distinct from that of standard antimalarials, suggesting a low probability of cross-resistance with existing drugs.
Caption: Mechanism of action of this compound via inhibition of Plasmodium PI4K.
Experimental Protocols
The data presented in this guide are based on standardized preclinical assays for antimalarial drug evaluation.
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Caption: Workflow for the in vitro SYBR Green I-based drug susceptibility assay.
In Vivo Efficacy Testing (Peter's 4-Day Suppressive Test)
This test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Infection: Mice (e.g., Swiss albino for P. berghei or humanized NSG mice for P. falciparum) are inoculated with parasitized red blood cells.
-
Drug Administration: The test compound is administered to the mice daily for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that of the untreated control group. The ED90 is then determined from the dose-response curve.
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel antimalarial agent. Its high potency against a wide range of P. falciparum strains, including those resistant to current drugs, and its excellent efficacy in vivo, position it as a valuable candidate for future combination therapies. The unique mechanism of action, targeting the parasite's PI4K, offers a promising strategy to overcome existing resistance mechanisms and contribute to the global effort of malaria eradication. Further clinical investigation is warranted to fully assess the safety and efficacy of this compound in humans.
References
- 1. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 3. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemether and artesunate show the highest efficacies in rescuing mice with late-stage cerebral malaria and rapidly decrease leukocyte accumulation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of artesunate-loaded nanoparticles on Plasmodium berghei treatment in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating Pharmacokinetic–Pharmacodynamic Modeling and Physiologically Based Pharmacokinetic Modeling to Optimize Human Dose Predictions for Plasmodium falciparum Malaria: a Chloroquine Case Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: UCT9443 vs. MMV048 for Malaria Treatment
A comprehensive guide for researchers on the preclinical performance of two promising phosphatidylinositol 4-kinase (PI4K) inhibitors.
In the ongoing battle against malaria, the emergence of drug-resistant Plasmodium strains necessitates the development of novel therapeutics with unique mechanisms of action. Among the most promising new targets is the parasite's phosphatidylinositol 4-kinase (PI4K), a critical enzyme for its survival. Two leading candidates targeting PI4K, MMV048 and its next-generation successor UCT943, have demonstrated significant potential in preclinical studies. This guide provides a head-to-head comparison of their in vivo efficacy, supported by experimental data and detailed methodologies to inform future research and development.
At a Glance: Key Efficacy Parameters
This compound was developed to improve upon the properties of MMV048, including enhanced solubility and potency.[1][2][3] The following table summarizes the key in vivo efficacy data for both compounds in established mouse models of malaria.
| Parameter | This compound | MMV048 | Animal Model | Parasite Strain | Source |
| ED₉₀ (90% Effective Dose) | 1.0 mg/kg (oral) | 1.1 mg/kg (oral) | P. berghei infected mouse | P. berghei | [4][5] |
| ED₉₀ (90% Effective Dose) | 0.25 mg/kg (oral) | 0.57 mg/kg (oral) | Humanized NOD-scid IL-2Rγnull (NSG) mouse | P. falciparum (3D7) | [4][6] |
| Curative Dose | 10 mg/kg (oral, single dose) cured all mice | 30 mg/kg (oral, single dose) was fully curative | P. berghei infected mouse | P. berghei | [4][5] |
| Parasite Reduction at 10 mg/kg | >99.9% | Not explicitly stated, but curative at 30mg/kg | P. berghei infected mouse | P. berghei | [4][5] |
| Mean Survival Days at 10 mg/kg | >30 days | Not explicitly stated, but curative at 30mg/kg | P. berghei infected mouse | P. berghei | [4] |
Mechanism of Action: Targeting a Key Parasite Enzyme
Both this compound and MMV048 exert their antimalarial effects by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][7] This enzyme plays a crucial role in the parasite's intracellular development and protein trafficking. By blocking PI4K, these compounds disrupt essential cellular processes, ultimately leading to parasite death. This compound is reported to be a more potent inhibitor of PI4K compared to MMV048.[1]
Caption: Mechanism of action for this compound and MMV048.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, based on established protocols for antimalarial drug testing.
Plasmodium berghei Efficacy Model
This model is a standard for initial in vivo screening of antimalarial compounds.
1. Animal Model:
-
Species: Mouse
-
Strain: Swiss Webster or BALB/c, female, weighing 18-22g.
2. Parasite Strain:
-
Plasmodium berghei ANKA or a transgenic line expressing luciferase (e.g., PbGFP-Luccon) for easier quantification.
3. Infection:
-
Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with 1x10⁵ to 1x10⁷ parasitized red blood cells.
4. Drug Administration:
-
Formulation: Compounds are typically formulated in a vehicle such as 7% Tween 80 and 3% ethanol (B145695) in sterile water.
-
Dosing: A standard 4-day suppressive test is often used. Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days. Doses for this compound and MMV048 were administered orally (p.o.).
5. Efficacy Assessment:
-
Parasitemia: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination of at least 1,000 red blood cells. For luciferase-expressing parasites, in vivo imaging can be used to quantify parasite load.
-
Calculation of Efficacy: The percentage of parasite growth inhibition is calculated relative to a vehicle-treated control group. The ED₉₀ is the dose that produces a 90% reduction in parasitemia.
-
Survival: Mice are monitored daily, and the mean survival time for each group is recorded. Mice that are aparasitemic on day 30 post-infection are considered cured.
Humanized P. falciparum NOD-scid IL-2Rγnull (NSG) Mouse Model
This model provides a more clinically relevant assessment of drug efficacy against the primary human malaria parasite, P. falciparum.
1. Animal Model:
-
Species: Mouse
-
Strain: NOD-scid IL-2Rγnull (NSG) mice, which lack mature T, B, and NK cells, allowing for engraftment of human cells.
2. Human Red Blood Cell (huRBC) Engraftment:
-
NSG mice are injected i.p. or i.v. with human erythrocytes to achieve a stable level of chimerism.
3. Parasite Strain:
-
Plasmodium falciparum (e.g., drug-sensitive 3D7 strain).
4. Infection:
-
Once huRBC engraftment is confirmed, mice are infected i.v. with P. falciparum-infected human erythrocytes.
5. Drug Administration:
-
Formulation: Similar to the P. berghei model, compounds are formulated for oral administration.
-
Dosing: Treatment is typically initiated when a stable parasitemia is established and administered once daily for a defined period (e.g., 4 days).
6. Efficacy Assessment:
-
Parasitemia: Parasitemia is monitored regularly by flow cytometry or by microscopic examination of Giemsa-stained thin blood smears.
-
Calculation of Efficacy: The reduction in parasitemia is calculated relative to baseline and to a vehicle-treated control group to determine the effective dose (e.g., ED₉₀).
Caption: General workflow for in vivo efficacy studies.
Concluding Remarks
The available preclinical data strongly indicate that this compound is a highly potent next-generation PI4K inhibitor with superior in vivo efficacy compared to its predecessor, MMV048.[1][3][8] It demonstrates a lower effective dose required to achieve a 90% reduction in parasitemia in both P. berghei and the more clinically relevant humanized P. falciparum mouse models.[4][5][6] The improved profile of this compound, including its high aqueous solubility and bioavailability, contributes to its enhanced performance in vivo.[1] While both compounds represent a significant advancement in the development of new antimalarials with a novel mechanism of action, this compound shows greater promise as a candidate for further clinical development. However, it is important to note that preclinical development of this compound was halted due to preclinical toxicity concerns.[7] Researchers should consider these findings when designing future studies and developing new PI4K inhibitors.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved negative selection protocol for Plasmodium berghei in the rodent malarial model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
UCT943: A Potent Next-Generation PI4K Inhibitor for Malaria Eradication Research
A comprehensive guide comparing the performance of UCT943 against other antimalarial agents, supported by experimental data, for researchers, scientists, and drug development professionals.
The global effort to eradicate malaria is critically dependent on the development of novel antimalarial agents that are effective against multiple stages of the parasite lifecycle, including transmission stages, and can overcome existing drug resistance. This compound, a next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), has emerged as a promising preclinical candidate with the potential to contribute significantly to this goal. This guide provides an objective comparison of this compound with its predecessor, MMV048, and other standard antimalarial drugs, supported by experimental data to validate its utility as a tool in malaria eradication research.
Mechanism of Action: Targeting a Key Parasite Kinase
This compound exerts its potent antimalarial activity by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for the parasite's development across various life cycle stages.[1][2] This enzyme plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule involved in vesicular trafficking and membrane dynamics within the parasite. By blocking PI4K, this compound disrupts these vital cellular processes, leading to parasite death.[1][2] Notably, this compound demonstrates high selectivity for the parasite PI4K over the human ortholog, minimizing the potential for off-target effects.[1][3]
Comparative Performance Data
This compound demonstrates superior in vitro potency against various strains of P. falciparum and across multiple life cycle stages compared to the first-generation PI4K inhibitor, MMV048, and shows comparable or superior activity to several standard-of-care antimalarials.
In Vitro Asexual Blood Stage Activity
The 50% inhibitory concentration (IC50) values of this compound against both drug-sensitive and multidrug-resistant P. falciparum strains are in the low nanomolar range, indicating potent activity.
| Compound | P. falciparum Strain NF54 (Drug-Sensitive) IC50 (nM) | P. falciparum Strain K1 (Chloroquine-Resistant) IC50 (nM) | P. falciparum Strain Dd2 (Multidrug-Resistant) IC50 (nM) |
| This compound | 5.4 [4] | 4.7 [4] | ~2.2-14 [4] |
| MMV048 | ~28[5] | - | - |
| Chloroquine | 12.63[6] | 379.83[3] | 124.61[6] |
| Artemisinin | ~6.8-43.1[7][8] | - | - |
| Atovaquone (B601224) | ~0.889[2] | - | 1.76[2] |
Activity Against Multiple Parasite Life Cycle Stages
A key advantage of this compound is its activity against stages of the parasite life cycle crucial for transmission and relapse, positioning it as a valuable tool for malaria eradication.
| Life Cycle Stage | This compound IC50 (nM) | MMV048 IC50 (nM) |
| Early-stage Gametocytes (I-III) | 134[1] | - |
| Late-stage Gametocytes (IV-V) | 66[1] | - |
| Gamete Formation | ~80[1] | - |
| Transmission Blocking (SMFA) | 96[1] | ~96[1] |
| Liver Stage Schizonts (P. berghei) | 0.92[1] | - |
| Liver Stage Hypnozoites (P. vivax) | <100[1] | - |
In Vivo Efficacy
Preclinical studies in mouse models of malaria have demonstrated the excellent in vivo efficacy of this compound.
| Compound | Mouse Model | Efficacy Metric | Value (mg/kg) |
| This compound | P. berghei | ED90 | 1.0[9] |
| This compound | P. falciparum (humanized) | ED90 | 0.25[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
In Vitro Asexual Stage Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in a 96-well plate.
-
Incubation: Parasitized RBCs (0.5% parasitemia, 2% hematocrit) are added to the wells containing the drug dilutions and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA assesses the ability of a compound to block the transmission of parasites from an infected blood meal to mosquitoes.
-
Gametocyte Culture: Mature P. falciparum gametocytes (Stage V) are cultured in vitro.
-
Blood Meal Preparation: Gametocyte-infected blood is mixed with human serum and the test compound (this compound) or a vehicle control.
-
Mosquito Feeding: The blood meal is fed to starved female Anopheles mosquitoes through a membrane feeding apparatus maintained at 37°C.
-
Mosquito Maintenance: Fed mosquitoes are maintained on a sugar solution for 7-10 days to allow for oocyst development.
-
Oocyst Counting: Mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with the test compound to the control group.
In Vivo Efficacy Testing in a Humanized Mouse Model
This model evaluates the efficacy of antimalarial compounds against human malaria parasites in an in vivo setting.
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) are engrafted with human red blood cells.
-
Infection: Mice are infected with P. falciparum.
-
Drug Administration: Once parasitemia is established, mice are treated with this compound or a vehicle control, typically via oral gavage, for a defined period (e.g., 4 days).
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The 90% effective dose (ED90) is a common metric.
Conclusion
This compound represents a significant advancement in the development of PI4K inhibitors for malaria. Its high potency against multiple parasite life cycle stages, including those responsible for transmission, and its efficacy against drug-resistant strains underscore its potential as a valuable tool for malaria eradication research. The improved physicochemical properties of this compound, such as enhanced solubility, further support its development as a potential clinical candidate.[1][10] The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and validate the role of this compound in the fight against malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.plos.org [journals.plos.org]
- 8. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling UCT943
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of UCT943, a next-generation Plasmodium falciparum PI4K inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment. This information is intended to supplement, not replace, your institution's safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general good laboratory practice for handling potent, powdered chemical compounds.
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (laboratory coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation. |
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound to minimize inhalation risk. Ensure that a safety shower and eye wash station are readily accessible.[1][2]
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key stages of handling, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
